3-Methyl-1H-1,2,4-triazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202575. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c1-3-4-2-5-6-3/h2H,1H3,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKFSRWSQOQYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878692 | |
| Record name | 124TRIAZOLE3METHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7170-01-6 | |
| Record name | 3-Methyl-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7170-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1,2,4-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007170016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7170-01-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-METHYL-1,2,4-TRIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU58ZCY8DD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1H-1,2,4-triazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of agrochemicals and pharmaceuticals.[1][2] Its unique structural features, stability, and reactivity make it an important intermediate for developing fungicides, herbicides, and other bioactive molecules.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in various chemical reactions.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 7170-01-6 | [1][3][4][5][6][7] |
| Molecular Formula | C₃H₅N₃ | [1][5][6] |
| Molecular Weight | 83.09 g/mol | [1][5][6][7] |
| Appearance | White to light yellow to light orange powder/crystal | [1][5] |
| Melting Point | 94 - 98 °C | [1] |
| 44 - 48 °C | [3] | |
| Boiling Point | 265 °C (at atmospheric pressure) | [1] |
| 138 °C (at 8 Torr) | [3] | |
| Solubility | Soluble in Methanol | [3] |
| Storage Temperature | 2 - 8 °C, under inert atmosphere | [1][3] |
Table 2: Spectroscopic and Structural Information
| Identifier | Value | Source(s) |
| SMILES | Cc1nc[nH]n1 | [5][8] |
| InChI | InChI=1S/C3H5N3/c1-3-4-2-5-6-3/h2H,1H3,(H,4,5,6) | [5][8] |
| InChIKey | PZKFSRWSQOQYNR-UHFFFAOYSA-N | [5][8] |
| ¹H NMR (300 MHz) | δ 2.53 (s, 3H), 8.03 (s, 1H), 11.52 (s, 1H) | [4] |
| ¹³C NMR (300 MHz) | δ 156.5, 149.8, 13.5 | [4] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of acetamidine (B91507) hydrochloride with formylhydrazine (B46547).[4]
Materials:
-
Acetamidine hydrochloride
-
Anhydrous ethanol (B145695)
-
Sodium methanolate
-
Formylhydrazine
-
Butyl acetate (B1210297)
Procedure: [4]
-
To a 20L reactor, add acetamidine hydrochloride (2.0 kg, 21.16 mol) and anhydrous ethanol (10.0 L).
-
Cool the resulting suspension to 0-5°C.
-
Slowly add sodium methanolate (1.15 kg, 21.2 mol) while maintaining the temperature below 20°C.
-
Add formylhydrazine (1.28 kg, 21.2 mol) to the mixture.
-
Heat the reaction mixture to 55°C and stir for 16 hours.
-
After the reaction is complete, cool the mixture to 20°C and filter to remove any solids.
-
Concentrate the filtrate by distillation under reduced pressure to a volume of 2.0-2.5 L.
-
Add butyl acetate (4 L) to the concentrate and re-concentrate under reduced pressure to 2.0-2.5 L. Repeat this step until the weight ratio of butyl acetate to ethanol is greater than 19:1.
-
Heat the mixture to 70-75°C for 15 minutes, then cool to room temperature (20-22°C) over 1 hour.
-
Stir at room temperature for 14 hours.
-
Cool the suspension to 0-5°C, stir for 1 hour, and then filter.
-
Wash the filter cake with a 3:1 (v/v) mixture of heptane and butyl acetate (4.0 L).
-
Dry the resulting solid at 30-35°C under vacuum at 25 mmHg for 48 hours to yield 3-methyl-1,2,4-triazole as a pale pink solid.
Caption: Synthetic workflow for the preparation of this compound.
Applications in Drug Development and Agrochemicals
This compound is a key precursor in the synthesis of a variety of biologically active compounds. Its triazole ring system is a common feature in many antifungal agents, where it is believed to interact with the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.
Derivatives of 1,2,4-triazole (B32235) have demonstrated a broad spectrum of pharmacological activities, including:
In the field of agrochemicals, this compound is integral to the production of potent fungicides and herbicides, contributing to crop protection and enhanced agricultural yields.[1][2] The versatility of the 1,2,4-triazole scaffold allows for the synthesis of compounds with tailored biological activities.
Caption: Role of this compound in developing bioactive compounds.
Safety Information
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. chemimpex.com [chemimpex.com]
- 2. Why this compound is Key in Agrochemical Synthesis - ChemPacific [chempacific-zhejiang.com]
- 3. This compound CAS#: 7170-01-6 [m.chemicalbook.com]
- 4. This compound | 7170-01-6 [chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound [oakwoodchemical.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Methyl-1H-1,2,4-triazole from Acetamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide for the synthesis of 3-Methyl-1H-1,2,4-triazole, a valuable heterocyclic compound with applications in pharmaceuticals and agrochemicals. The described methodology focuses on a robust and accessible pathway starting from readily available acetamidine (B91507) hydrochloride and formylhydrazine (B46547). This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and reaction mechanism to facilitate replication and further research.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules. Its structural motif is found in numerous antifungal agents, herbicides, and other compounds of medicinal and agricultural importance. The efficient and scalable synthesis of this triazole derivative is therefore of significant interest to the chemical and pharmaceutical industries. This guide outlines a well-established method for its preparation, focusing on the reaction of acetamidine hydrochloride with formylhydrazine.
Reaction Overview
The synthesis of this compound from acetamidine hydrochloride proceeds via a two-step, one-pot reaction. The first step involves the in-situ formation of free acetamidine base from its hydrochloride salt. This is typically achieved by treatment with a suitable base, such as sodium methoxide (B1231860). The liberated acetamidine then reacts with formylhydrazine in a condensation reaction to form an N-formylacetamidrazone intermediate. Subsequent thermal cyclization of this intermediate leads to the formation of the desired this compound ring with the elimination of water.
Data Presentation
The following tables summarize the key quantitative data associated with the reactants, reagents, and the final product.
Table 1: Properties of Reactants and Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Acetamidine hydrochloride | C₂H₇ClN₂ | 94.54 | Starting Material |
| Formylhydrazine | CH₄N₂O | 60.06 | Reagent |
| Sodium Methoxide | CH₃NaO | 54.02 | Base |
| Anhydrous Ethanol (B145695) | C₂H₆O | 46.07 | Solvent |
| Butyl Acetate (B1210297) | C₆H₁₂O₂ | 116.16 | Solvent for workup |
| Heptane (B126788) | C₇H₁₆ | 100.21 | Solvent for washing |
Table 2: Physical and Spectral Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₅N₃ |
| Molecular Weight | 83.09 g/mol |
| Appearance | Pale pink solid |
| Melting Point | 94-98 °C[1] |
| Boiling Point | 265 °C[1][2] |
| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 11.52 (s, 1H), 8.03 (s, 1H), 2.53 (s, 3H)[3] |
| ¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) | 156.5, 149.8, 13.5[3] |
| Purity (GC) | ≥ 98%[1] |
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials:
-
Acetamidine hydrochloride (2.0 kg, 21.16 mol)
-
Anhydrous ethanol (10.0 L)
-
Sodium methoxide (1.15 kg, 21.2 mol)
-
Formylhydrazine (1.28 kg, 21.2 mol)
-
Butyl acetate (8.0 L)
-
Heptane
Equipment:
-
20 L reactor with overhead stirrer and temperature probe
-
Filtration apparatus
-
Rotary evaporator or distillation setup
Procedure:
-
Reaction Setup: To a 20 L reactor, add acetamidine hydrochloride (2.0 kg, 21.16 mol) and anhydrous ethanol (10.0 L). Stir the mixture to form a suspension.
-
Basification: Cool the suspension to 0-5 °C. Slowly add sodium methoxide (1.15 kg, 21.2 mol) while maintaining the temperature below 20 °C.
-
Addition of Formylhydrazine: To the reaction mixture, add formylhydrazine (1.28 kg, 21.2 mol).
-
Reaction: Heat the mixture to 55 °C and stir for 16 hours.
-
Workup:
-
Cool the reaction mixture to 20 °C and filter to remove the precipitated solids (sodium chloride).
-
Transfer the filtrate back to the reactor and concentrate under reduced pressure to a volume of 2.0-2.5 L.
-
Add butyl acetate (4.0 L) to the concentrate and continue to concentrate under reduced pressure to 2.0-2.5 L. Repeat this step to ensure the solvent is exchanged from ethanol to butyl acetate.
-
Heat the resulting mixture to 70-75 °C for 15 minutes.
-
Cool the mixture to room temperature over 1 hour and continue stirring for 14 hours to allow for crystallization.
-
Cool the suspension to 0-5 °C and stir for an additional hour.
-
-
Isolation and Drying:
-
Filter the solid product.
-
Wash the filter cake with a 3:1 mixture of heptane and butyl acetate (4.0 L).
-
Dry the solid product under vacuum (25 mmHg) at 30-35 °C for 48 hours.
-
Expected Yield: 1.59 kg (90.3%) of this compound as a pale pink solid.[3]
Visualizations
The following diagrams illustrate the chemical pathway and the experimental workflow.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from acetamidine hydrochloride and formylhydrazine is a high-yielding and scalable process. The detailed protocol and data provided in this guide are intended to support researchers and drug development professionals in the efficient production of this important heterocyclic compound. The straightforward nature of the reaction and the use of readily available starting materials make this a practical and attractive synthetic route.
References
An In-depth Technical Guide on the Chemical Structure and Tautomerism of 3-Methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-1H-1,2,4-triazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. A key feature of this compound is its ability to exist in different tautomeric forms, a phenomenon known as prototropic tautomerism. The position of the proton on the triazole ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and overall shape, which in turn dictates its interaction with biological targets. This technical guide provides a comprehensive overview of the chemical structure and tautomerism of this compound, presenting available spectroscopic data, computational insights, and detailed experimental protocols for its study.
Chemical Structure and Properties
This compound is an aromatic five-membered heterocycle with the chemical formula C₃H₅N₃ and a molecular weight of 83.09 g/mol .[1] Its structure consists of a 1,2,4-triazole (B32235) ring substituted with a methyl group at the C3 position.
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 7170-01-6 | [1] |
| Molecular Formula | C₃H₅N₃ | [1] |
| Molecular Weight | 83.09 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 94 - 98 °C | [2] |
| Boiling Point | 265 °C | [2] |
Tautomerism of 3-Methyl-1,2,4-triazole
The unsymmetrical nature of the 1,2,4-triazole ring in 3-Methyl-1,2,4-triazole allows for the existence of three possible prototropic tautomers: the 1H, 2H, and 4H forms.[3] These tautomers are constitutional isomers that can readily interconvert through the migration of a proton. The position of this tautomeric equilibrium is influenced by several factors, including the physical state (solid or solution), solvent polarity, temperature, and the electronic nature of the substituents on the triazole ring.[3]
Caption: Tautomeric equilibrium of 3-Methyl-1,2,4-triazole.
Tautomer Stability
Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.[6][7] These calculations can provide the relative electronic energies, enthalpies, and Gibbs free energies of the different tautomeric forms.
Table 2: Illustrative Relative Energies of 1,2,4-Triazole Tautomers (Based on a similar substituted triazole)
| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| 1H | 0.00 | 0.00 |
| 2H | +2.5 | +2.3 |
| 4H | +1.2 | +1.0 |
Note: This data is illustrative and based on computational studies of a similar substituted 1,2,4-triazole. Specific calculations for 3-Methyl-1,2,4-triazole are required for precise values.
Structural Parameters
The precise three-dimensional arrangement of atoms, including bond lengths and angles, defines the molecular structure of each tautomer. While a crystal structure for this compound is not publicly available, data from the closely related compound, methyl 1H-1,2,4-triazole-3-carboxylate (CCDC 287755), which exists as the 1H-tautomer in the solid state, can provide a reasonable approximation of the bond lengths and angles for the 1H-tautomer of 3-Methyl-1,2,4-triazole.[3]
Table 3: Selected Bond Lengths and Angles for the 1H-Tautomer of a Substituted 1,2,4-Triazole (from CCDC 287755)
| Bond | Length (Å) | Angle | Degree (°) |
| N1-N2 | 1.375 | N1-N2-C3 | 103.5 |
| N2-C3 | 1.319 | N2-C3-N4 | 114.7 |
| C3-N4 | 1.354 | C3-N4-C5 | 103.9 |
| N4-C5 | 1.318 | N4-C5-N1 | 114.4 |
| C5-N1 | 1.359 | C5-N1-N2 | 103.5 |
Note: This data is from the crystal structure of methyl 1H-1,2,4-triazole-3-carboxylate and serves as an approximation for the 1H-tautomer of 3-Methyl-1,2,4-triazole.
Experimental Protocols for Tautomerism Study
A combination of spectroscopic and computational methods is essential for a thorough investigation of the tautomerism of 3-Methyl-1,2,4-triazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique to study tautomeric equilibria in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, which changes with the position of the proton on the triazole ring.[8]
Detailed NMR Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, longer acquisition times will be necessary due to the lower natural abundance of the ¹³C isotope.
-
If possible, acquire ¹⁵N NMR spectra for direct observation of the nitrogen atoms involved in the tautomerism.
-
-
Data Analysis:
-
Process the spectra and assign the chemical shifts of all signals.
-
Compare the experimental chemical shifts with computationally predicted shifts for the 1H, 2H, and 4H tautomers.
-
In the case of slow exchange between tautomers on the NMR timescale, distinct sets of signals for each tautomer may be observed. The relative integration of these signals can be used to determine the tautomer population ratio.
-
In the case of fast exchange, time-averaged signals will be observed. The position of these signals can be compared to the weighted average of the predicted shifts for each tautomer to estimate their relative populations.
-
Table 4: Experimental NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Reference |
| ¹H (Methyl) | 2.53 (s, 3H) | [9] |
| ¹H (Ring) | 8.03 (s, 1H) | [9] |
| ¹H (N-H) | 11.52 (s, 1H) | [9] |
| ¹³C (Methyl) | 13.5 | [9] |
| ¹³C (Ring C5) | 149.8 | [9] |
| ¹³C (Ring C3) | 156.5 | [9] |
Note: The solvent and spectrometer frequency can influence chemical shifts. The provided data is from a 300 MHz NMR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectra of the different tautomers are expected to differ due to variations in their electronic structures.[3]
Detailed UV-Vis Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Compare the experimental spectrum with theoretical spectra for each tautomer calculated using time-dependent density functional theory (TD-DFT). This comparison can aid in identifying the predominant tautomer in solution.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state by precisely locating the positions of all atoms, including the mobile proton.[3]
Detailed X-ray Crystallography Protocol:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model. The location of the hydrogen atom on one of the nitrogen atoms of the triazole ring will unequivocally identify the tautomer present in the crystal.
Computational Workflow for Tautomer Analysis
Computational chemistry plays a crucial role in complementing experimental data and providing a deeper understanding of tautomerism.
Caption: A typical computational workflow for studying tautomerism.
Conclusion
The tautomerism of this compound is a fundamental aspect of its chemistry with significant implications for its application in drug design and development. While the 1H-tautomer is often the most stable form, a comprehensive understanding requires a multi-faceted approach. The integration of experimental techniques such as NMR and UV-Vis spectroscopy with high-level computational modeling allows for the elucidation of the predominant tautomeric forms in different environments and provides crucial insights into the structure-activity relationships of this important heterocyclic scaffold. Further dedicated crystallographic and computational studies on this compound would be invaluable to the scientific community.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. dspace.ncl.res.in [dspace.ncl.res.in]
- 9. This compound | 7170-01-6 [chemicalbook.com]
Spectroscopic Profile of 3-Methyl-1H-1,2,4-triazole: A Technical Guide
This guide provides a detailed overview of the spectroscopic data for 3-Methyl-1H-1,2,4-triazole, a heterocyclic compound of interest in pharmaceutical and materials science research. The document covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols and a visual workflow for spectroscopic analysis. This information is intended for researchers, scientists, and professionals in drug development and chemical analysis.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 7170-01-6[1]
-
Molecular Formula: C₃H₅N₃[1]
-
Molecular Weight: 83.09 g/mol [1]
Spectroscopic Data
The following sections and tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide information about the hydrogen and carbon framework of the molecule, respectively.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.53 | Singlet | 3H | CH₃ |
| 8.03 | Singlet | 1H | C5-H |
| 11.52 | Singlet | 1H | N1-H |
Data sourced from ChemicalBook.[2]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 13.5 | CH₃ |
| 149.8 | C5 |
| 156.5 | C3 |
Data sourced from ChemicalBook.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The table below lists the expected characteristic absorption bands for 1,2,4-triazole (B32235) derivatives.
Table 3: Characteristic IR Absorption Bands for 1,2,4-Triazole Ring
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3100 | N-H Stretching | N-H in triazole ring |
| 3097-3032 | C-H Stretching | C-H (aromatic) |
| 1600-1411 | C=N Stretching | C=N in triazole ring |
| 1570-1550 | N=N Stretching | N=N in triazole ring |
These are general characteristic peaks for the 1,2,4-triazole core.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Table 4: Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 83 | Molecular Ion [M]⁺ |
| 56 | [M - HCN]⁺ |
| 55 | [M - N₂]⁺ |
The molecular ion peak corresponds to the molecular weight of this compound (83.09 g/mol ). Fragmentation patterns for 1,2,4-triazoles often involve the loss of neutral molecules like HCN or N₂.[1][3][5]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker 400 MHz instrument.[6]
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the lock signal of the deuterated solvent.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent signal as an internal standard (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[6][7]
IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrophotometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[5]
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters, including capillary voltage, drying gas flow rate, and fragmentor voltage, to obtain a stable signal and induce fragmentation if desired.[5]
-
Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-200 amu).
-
-
Data Acquisition (EI-MS):
-
Introduce the sample (often via a direct insertion probe or GC inlet) into the high-vacuum source where it is bombarded with a beam of electrons (typically 70 eV).
-
Acquire the mass spectrum.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Propose fragmentation pathways consistent with the observed peaks.
Visualized Workflow: Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 7170-01-6 [chemicalbook.com]
- 3. ijsr.net [ijsr.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Navigating the Physicochemical Landscape of 3-Methyl-1H-1,2,4-triazole: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-Methyl-1H-1,2,4-triazole, a key building block in pharmaceutical and agrochemical development. Understanding these fundamental properties is critical for designing robust synthetic routes, developing stable formulations, and ensuring the quality and efficacy of final products. While specific quantitative data for this compound is not extensively available in public literature, this guide leverages data from closely related analogs and established principles of physical organic chemistry to provide a thorough understanding of its expected behavior.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate in various solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The 1,2,4-triazole (B32235) ring imparts a polar character to the molecule, suggesting its solubility will be significantly influenced by the polarity of the solvent.
Qualitative Solubility
This compound is reported to be a solid at room temperature and is soluble in methanol (B129727).[1][2] Based on its structure, which includes a polar triazole ring capable of hydrogen bonding and a small nonpolar methyl group, a general solubility trend can be predicted. It is expected to be soluble in polar protic solvents (like ethanol, isopropanol) and polar aprotic solvents (like DMSO, DMF, and acetonitrile), with decreasing solubility in less polar solvents like toluene (B28343) and being insoluble in nonpolar solvents like chloroform.[3][4]
Quantitative Solubility in Common Organic Solvents
While specific quantitative solubility data for this compound is sparse, a detailed study on a structurally similar compound, Methyl 1H-1,2,4-triazole-3-carboxylate, provides valuable insights into the expected solubility behavior in a range of common organic solvents.[5] The data, determined using the static gravimetric method, shows that solubility is temperature-dependent, increasing with a rise in temperature across all tested solvents.[5]
The following tables summarize the mole fraction solubility (x) of Methyl 1H-1,2,4-triazole-3-carboxylate at various temperatures. This data serves as a strong proxy for formulating initial hypotheses for the solubility of this compound.
Table 1: Solubility of Methyl 1H-1,2,4-triazole-3-carboxylate in Alcohols [5]
| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol |
| 278.15 | 0.0158 | 0.0048 | 0.0033 | 0.0028 | 0.0024 |
| 283.15 | 0.0185 | 0.0057 | 0.0039 | 0.0034 | 0.0029 |
| 288.15 | 0.0216 | 0.0068 | 0.0047 | 0.0041 | 0.0035 |
| 293.15 | 0.0252 | 0.0081 | 0.0056 | 0.0049 | 0.0042 |
| 298.15 | 0.0294 | 0.0096 | 0.0067 | 0.0059 | 0.0051 |
| 303.15 | 0.0343 | 0.0114 | 0.0080 | 0.0071 | 0.0061 |
| 308.15 | 0.0399 | 0.0135 | 0.0095 | 0.0085 | 0.0073 |
| 313.15 | 0.0464 | 0.0159 | 0.0113 | 0.0101 | 0.0087 |
| 318.15 | 0.0539 | 0.0187 | 0.0134 | 0.0120 | 0.0104 |
Table 2: Solubility of Methyl 1H-1,2,4-triazole-3-carboxylate in Ketones, Acetonitrile (B52724), and Tetrahydrofuran [5]
| Temperature (K) | Acetonitrile | Acetone | Cyclohexanone | Tetrahydrofuran |
| 278.15 | 0.0039 | 0.0071 | 0.0063 | 0.0052 |
| 283.15 | 0.0047 | 0.0084 | 0.0075 | 0.0062 |
| 288.15 | 0.0056 | 0.0100 | 0.0089 | 0.0074 |
| 293.15 | 0.0067 | 0.0119 | 0.0106 | 0.0088 |
| 298.15 | 0.0080 | 0.0142 | 0.0126 | 0.0105 |
| 303.15 | 0.0095 | 0.0169 | 0.0150 | 0.0125 |
| 308.15 | 0.0113 | 0.0201 | 0.0178 | 0.0149 |
| 313.15 | 0.0135 | 0.0239 | 0.0212 | 0.0177 |
| 318.15 | 0.0160 | 0.0284 | 0.0252 | 0.0211 |
Stability Profile
The 1,2,4-triazole ring is known to be aromatic and generally stable.[6] It is resistant to hydrolysis under both acidic and alkaline conditions and is not readily susceptible to oxidation or reduction.[7] This inherent stability is a key feature of many drugs and agrochemicals derived from this scaffold.[8] However, formal stability testing under forced degradation conditions is essential to identify potential degradation pathways and develop stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a molecule.[9][10] It involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[9] The typical stress conditions are:
-
Acidic and Basic Hydrolysis: Exposure to a range of pH values (e.g., 0.1N HCl, 0.1N NaOH) at elevated temperatures. The 1,2,4-triazole ring is generally stable to hydrolysis, so significant degradation is not expected under mild conditions.[6]
-
Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room or elevated temperature.
-
Thermal Degradation: Exposing the solid compound or a solution to high temperatures.
-
Photodegradation: Exposing the compound in solution and as a solid to UV and visible light, as specified by ICH Q1B guidelines.[9] While the triazole ring itself does not have a strong chromophore for absorbing UV light in the near-UV range, photodegradation can still occur.[11]
While specific degradation products for this compound have not been reported, studies on other triazole derivatives suggest that degradation, when it occurs, may involve reactions of substituents or, under very harsh conditions, cleavage of the triazole ring.[12][13]
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable physicochemical data generation.
Solubility Determination (Static Gravimetric Method)
This method is a reliable technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.[5]
Caption: Workflow for solubility determination by the static gravimetric method.
Forced Degradation Study Protocol
The following protocol outlines a general procedure for conducting forced degradation studies on this compound.
Caption: General workflow for conducting forced degradation studies.
Materials and Methods for Forced Degradation:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1N HCl and heat at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1N NaOH and heat at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Heat the stock solution in a neutral solvent at a specified temperature (e.g., 60°C). For solid-state thermal stress, expose the pure compound to elevated temperatures.
-
Photostability: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sampling and Analysis: Withdraw aliquots at various time points. Neutralize the acid and base samples before dilution. Analyze all samples using a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of acetonitrile and water with a modifier like formic acid).
-
Data Evaluation: Calculate the percentage of degradation of the parent compound and quantify any significant degradation products.
Conclusion
This compound is a stable heterocyclic compound with solubility characteristics typical of a polar molecule. While comprehensive, publicly available quantitative data on its solubility and stability is limited, the information from closely related analogs and established chemical principles provides a strong foundation for researchers. The experimental protocols outlined in this guide offer a systematic approach to generating the specific data required for process development, formulation, and regulatory submissions. The inherent stability of the 1,2,4-triazole core makes this compound a robust building block for creating new chemical entities with desirable physicochemical properties.
References
- 1. This compound CAS#: 7170-01-6 [m.chemicalbook.com]
- 2. Why this compound is Key in Agrochemical Synthesis - ChemPacific [chempacific-zhejiang.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. chemimpex.com [chemimpex.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. biomedres.us [biomedres.us]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Heterocyclic Scaffold: An In-depth Technical Guide to the Discovery and History of 3-Methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-1H-1,2,4-triazole, a cornerstone heterocyclic compound, has played a significant role in the development of pharmaceuticals and agrochemicals. This technical guide delves into the historical context of its discovery, tracing its origins to the pioneering work on 1,2,4-triazole (B32235) synthesis in the late 19th and early 20th centuries. While the exact first synthesis of this specific methylated derivative is not definitively documented in readily available historical records, its conceptualization and eventual synthesis are direct applications of the foundational Pellizzari and Einhorn-Brunner reactions. This guide will detail the seminal synthetic routes that paved the way for its creation, provide hypothetical experimental protocols based on these classical methods, and present key data in a structured format for clarity and comparison.
Introduction: The Dawn of Triazole Chemistry
The story of this compound begins with the broader exploration of the 1,2,4-triazole ring system. In 1885, the Swedish chemist Bladin first coined the name "triazole" for this class of five-membered aromatic heterocycles containing three nitrogen atoms.[1] This marked the beginning of a new chapter in heterocyclic chemistry, opening the door to the synthesis and investigation of a vast array of derivatives with diverse chemical properties and biological activities.
The late 19th and early 20th centuries witnessed the development of several key synthetic methodologies for constructing the 1,2,4-triazole core. Among the most influential were the Pellizzari reaction, first reported in 1911, and the Einhorn-Brunner reaction, described in 1914. These classical methods, while often requiring harsh reaction conditions, laid the fundamental groundwork for the synthesis of a wide range of substituted 1,2,4-triazoles, including the 3-methyl derivative.
Foundational Synthetic Methodologies
The synthesis of this compound is a direct extension of the classical methods developed for the parent 1,2,4-triazole and its simple derivatives. The following sections detail the two primary historical reactions that would have been employed for its initial preparation.
The Pellizzari Reaction (1911)
The Pellizzari reaction involves the condensation of an acylhydrazide with an amide at high temperatures to yield a 3,5-disubstituted-1,2,4-triazole. To synthesize this compound, acetohydrazide (the acylhydrazide derived from acetic acid) would be reacted with formamide.
Logical Relationship of the Pellizzari Reaction for this compound Synthesis
Caption: Pellizzari reaction pathway for this compound.
The Einhorn-Brunner Reaction (1914)
The Einhorn-Brunner reaction provides a route to 1,2,4-triazoles through the reaction of a diacylamine (imide) with a hydrazine. For the synthesis of this compound, N-acetylformamide would be reacted with hydrazine.
Experimental Workflow of the Einhorn-Brunner Reaction
References
3-Methyl-1H-1,2,4-triazole safety data sheet and handling precautions
A Technical Guide to the Safe Handling of 3-Methyl-1H-1,2,4-triazole
Introduction
This compound (CAS No: 7170-01-6) is a versatile nitrogen-containing heterocyclic compound.[1] It serves as a crucial building block in the synthesis of various agrochemicals, such as fungicides and herbicides, and is also utilized in the development of pharmaceutical intermediates, particularly for antifungal medications.[1] Its stability and reactivity make it a valuable compound in medicinal chemistry and for crop protection research.[1] Given its applications and inherent chemical properties, a thorough understanding of its safety profile and handling requirements is essential for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are oral ingestion, skin contact, eye contact, and inhalation. The compound is designated as harmful if swallowed, causes skin irritation, leads to serious eye damage, and may cause respiratory irritation.[2][3]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed[2][3][4] |
| Skin Irritation | Category 2 | Danger | H315: Causes skin irritation[2][3][4] |
| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Danger | H335: May cause respiratory irritation[2][3][4] |
The primary target organ for single exposure toxicity is the respiratory system.[3]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 7170-01-6 | [1][5] |
| Molecular Formula | C₃H₅N₃ | [1] |
| Molecular Weight | 83.09 g/mol | [1] |
| Appearance | White to light yellow/orange powder or crystal | [1] |
| Melting Point | 44 - 98 °C | [1][5] |
| Boiling Point | 265 °C (at atmospheric pressure) 138 °C (at 8 Torr) | [1][5] |
| Density (Predicted) | 1.178 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 10.60 ± 0.20 | [5] |
| Solubility | Soluble in Methanol | [5] |
Safe Handling and Storage Protocols
The safe handling of this compound requires a multi-layered approach, prioritizing the elimination or reduction of exposure. The hierarchy of controls, a standard principle in occupational safety, should be applied.
References
The Pharmacological Potential of 3-Methyl-1H-1,2,4-triazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole (B32235) nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs. This guide focuses on the derivatives of a specific, yet highly promising core: 3-Methyl-1H-1,2,4-triazole. These compounds have garnered significant interest for their diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and enzyme inhibition. This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key experimental workflows and biological pathways.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a wide spectrum of biological activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.
Anticancer Activity
The antiproliferative effects of this compound derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-dimethyl-9-phenyl-[1][2][3]triazolo[4,3-a][1][4]naphthyridine | MCF-7 (Breast) | 6.64 ± 0.44 | [5] |
| 2,4-dimethyl-9-phenyl-[1][2][3]triazolo[4,3-a][1][4]naphthyridine | Colo-205 (Colon) | 9.03 ± 0.36 | [5] |
| 4-[(E)-(3,4-dimethoxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione derivative | SiHa (Cervical) | Not specified | [5] |
| 4-[(E)-(5-bromo-2-hydroxy-5-bromobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione derivative | A549 (Lung) | Not specified | [5] |
| Methyl 3-hydrazinyl-1H-1,2,4-triazole-5-carboxylate | Not specified | Investigated for anticancer properties | [6] |
Antimicrobial Activity
Several derivatives have been screened for their ability to inhibit the growth of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key indicator of this activity.
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| (E)-4-((3,4-dimethoxybenzylidene)amino)-3-methyl-1-(substitutedmethyl)-1H-1,2,4-triazole-5(4H)-thione | Staphylococcus aureus | Not specified | [7] |
| (E)-4-((3,4-dimethoxybenzylidene)amino)-3-methyl-1-(substitutedmethyl)-1H-1,2,4-triazole-5(4H)-thione | Escherichia coli | Not specified | [7] |
| 3-Methyl-1-trityl-1H-1,2,4-triazole | Fungi (general) | Not specified | [1] |
| This compound-5-carboxylic acid hydrochloride | Bacteria and Fungi (general) | Not specified | [8] |
Enzyme Inhibition
A significant mechanism of action for many triazole derivatives is the inhibition of specific enzymes. Derivatives of this compound have shown inhibitory activity against c-Jun N-terminal kinases (JNKs), which are implicated in various diseases.
Table 3: Enzyme Inhibition by this compound Derivatives (IC50 values)
| Compound/Derivative | Enzyme | IC50 (nM) | Reference |
| Aminopyrimidine derivative with 3-methyl-1,2,4-triazole moiety | JNK3 | < 500 | [2] |
| Aminopyrimidine derivative with 3-methyl-1,2,4-triazole moiety | JNK1 | Not specified | [2] |
| 3-Methyl-1-trityl-1H-1,2,4-triazole | Cytochrome P450 | Not specified | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are outlines of key experimental protocols used in the evaluation of this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol Outline:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex processes and relationships. The following visualizations, created using Graphviz (DOT language), illustrate a typical experimental workflow and a relevant signaling pathway.
References
- 1. Buy 3-Methyl-1-trityl-1H-1,2,4-triazole | 95166-16-8 [smolecule.com]
- 2. Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ommegaonline.org [ommegaonline.org]
- 4. (PDF) Synthesis and Biological Evaluation of Novel [research.amanote.com]
- 5. researchgate.net [researchgate.net]
- 6. methyl 3-hydrazinyl-1H-1,2,4-triazole-5-carboxylate | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound-5-carboxylic acid hydrochloride [smolecule.com]
A Technical Guide to 3-Methyl-1H-1,2,4-triazole: Commercial Availability, Purity, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methyl-1H-1,2,4-triazole, a key heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries. This document details its commercial suppliers, typical purity levels, and outlines methodologies for its synthesis, purification, and analysis. Furthermore, it illustrates the well-established mechanism of action for triazole-based antifungal agents, providing essential information for researchers and professionals in drug development.
Commercial Suppliers and Purity Levels
This compound is readily available from various chemical suppliers. The compound is typically offered at high purity levels, suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Product Number | Purity Specification | Analytical Method |
| Chem-Impex | 19393 | ≥ 98% | Gas Chromatography (GC) |
| Lab Pro Inc. | M3178-1G | Min. 98.0% | Gas Chromatography (GC)[1] |
| Tokyo Chemical Industry (TCI) | M3178 | >98.0% | Gas Chromatography (GC)[2][3] |
| CymitQuimica | CYM-7170-01-6 | >98.0% | Gas Chromatography (GC)[4] |
| BLDpharm | BD137457 | 98% | Not Specified |
| Sigma-Aldrich | 7170-01-6 | Not Specified | Buyer assumes responsibility to confirm purity[5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of appropriate precursors. A common and effective method involves the reaction of acetamidine (B91507) hydrochloride with formylhydrazine (B46547). This "built-in" approach, forming the triazole ring, can overcome selectivity issues associated with the N-alkylation of a pre-formed triazole ring.[2]
Materials:
-
Acetamidine hydrochloride
-
Formylhydrazine
-
A suitable solvent (e.g., dimethylformamide - DMF or dimethyl sulfoxide (B87167) - DMSO)[2]
-
Base (e.g., sodium methoxide)
-
Acid for neutralization (e.g., hydrochloric acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetamidine hydrochloride and formylhydrazine in the chosen solvent.
-
Base Addition: Slowly add a base, such as sodium methoxide, to the reaction mixture.
-
Cyclization: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with an appropriate acid.
-
Extraction: Extract the product into an organic solvent like ethyl acetate (B1210297).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization or column chromatography.
Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Column Chromatography Protocol:
-
Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Analytical Characterization
The purity and identity of this compound are typically confirmed using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC) Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium or Nitrogen.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol (B129727) or ethyl acetate).
High-Performance Liquid Chromatography (HPLC) Protocol: A reversed-phase HPLC method is suitable for the analysis of this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: A mixture of methanol and water (e.g., 90:10 v/v) or acetonitrile (B52724) and water.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detector at a wavelength of approximately 210-220 nm.
-
Column Temperature: 25 °C.[6]
-
Injection Volume: 10 µL.[6]
-
Sample Preparation: Dissolve the sample in the mobile phase.
Mechanism of Action in Antifungal Drugs
This compound serves as a crucial building block for many triazole-based antifungal drugs.[1] These drugs primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1][4] This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane function and inhibiting fungal growth.[4]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazole antifungal agents.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate a typical workflow for the synthesis and analysis of this compound and the logic for selecting an appropriate analytical method.
Caption: General experimental workflow for the synthesis and characterization of this compound.
Caption: Logic diagram for selecting an appropriate analytical method for this compound.
References
Methodological & Application
Application Notes and Protocols: 3-Methyl-1H-1,2,4-triazole in Fungicide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1H-1,2,4-triazole is a pivotal heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of agricultural fungicides.[1][2] While not typically used as an active fungicidal agent in its own right, its structural motif is integral to the efficacy of many commercial triazole fungicides. This class of fungicides is renowned for its broad-spectrum activity and systemic properties in protecting various crops from fungal diseases.[1][2]
Triazole fungicides are classified as sterol biosynthesis inhibitors (SBIs), specifically targeting the fungal enzyme C14-demethylase, which is essential for the production of ergosterol (B1671047).[3][4] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane function and ultimately, fungal cell death.[3][4]
These application notes provide an overview of the role of this compound in the development of agricultural fungicides, along with detailed protocols for evaluating the efficacy of its derivatives.
Role of this compound in Fungicide Synthesis
This compound is a key intermediate in the synthesis of more complex and potent triazole fungicides. Its reactive nitrogen atoms provide a versatile scaffold for the addition of various functional groups, allowing for the fine-tuning of fungicidal activity, systemic properties, and crop safety. The stability and reactivity of this compound make it an ideal starting material for the creation of diverse chemical libraries for screening and optimization of new fungicidal candidates.[1][2]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The fungicidal activity of triazole derivatives synthesized from this compound is primarily based on the inhibition of the ergosterol biosynthesis pathway in fungi.[3][4] Specifically, these compounds bind to the active site of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), preventing the demethylation of lanosterol to ergosterol.[3][5] This disruption leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell membrane, resulting in altered membrane fluidity and permeability, and ultimately inhibiting fungal growth.[3][5]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a triazole fungicide.
Quantitative Data on Fungicidal Efficacy
While this compound itself is not marketed as a fungicide, its derivatives have demonstrated significant efficacy against a range of plant pathogenic fungi. The following table is a template for presenting quantitative data, such as the half-maximal effective concentration (EC50), for novel triazole fungicides derived from this precursor.
| Compound ID | Target Pathogen | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) of Reference |
| Triazole Derivative 1 | Fusarium graminearum | Data | Tebuconazole | Data |
| Triazole Derivative 2 | Puccinia triticina | Data | Propiconazole | Data |
| Triazole Derivative 3 | Mycosphaerella fijiensis | Data | Epoxiconazole | Data |
| Triazole Derivative 4 | Botrytis cinerea | Data | Fluopyram | Data |
Note: This table is a template. Specific EC50 values would be determined through the experimental protocols outlined below.
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol details the determination of the minimum inhibitory concentration (MIC) and EC50 values of novel triazole derivatives using a broth microdilution method.[6][7]
1. Materials and Reagents:
-
Test compounds (novel triazole derivatives)
-
Reference fungicide (e.g., tebuconazole)
-
Fungal isolates (e.g., Fusarium graminearum, Puccinia triticina)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
2. Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on Potato Dextrose Agar (PDA) for 7-10 days.
-
Harvest fungal spores by flooding the plate with sterile distilled water containing 0.05% Tween 20 and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth.
-
Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each test and reference compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate liquid medium in the 96-well plates to achieve a range of desired concentrations (e.g., 0.0625 to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal spore suspension to each well of the microtiter plate containing 100 µL of the diluted compound solutions.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
-
Data Analysis:
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth.
-
Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a spectrophotometer.
-
Calculate the percentage of growth inhibition for each concentration relative to the positive control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for in vitro antifungal susceptibility testing.
Protocol 2: In Vivo Plant Protection Assay
This protocol outlines a method to evaluate the protective and curative efficacy of novel triazole derivatives on host plants.
1. Materials and Reagents:
-
Test compounds and reference fungicide
-
Healthy, susceptible host plants (e.g., wheat seedlings for rust, tomato plants for early blight)
-
Fungal pathogen inoculum
-
Wetting agent (e.g., Tween 20)
-
Controlled environment growth chamber
2. Procedure:
-
Plant Cultivation:
-
Grow host plants in pots to a suitable growth stage (e.g., 2-3 leaf stage for cereals).
-
Maintain plants in a controlled environment with appropriate light, temperature, and humidity.
-
-
Compound Application:
-
Prepare spray solutions of the test and reference compounds at various concentrations in water with a wetting agent.
-
For protective activity, spray the plants with the compound solutions 24-48 hours before inoculation with the pathogen.
-
For curative activity, spray the plants with the compound solutions 24-48 hours after inoculation with the pathogen.
-
Include a negative control group sprayed with water and a wetting agent.
-
-
Pathogen Inoculation:
-
Prepare a spore suspension of the target pathogen at a known concentration.
-
Inoculate the plants by spraying the spore suspension evenly onto the leaf surfaces.
-
Place the inoculated plants in a high-humidity chamber for 24-48 hours to facilitate infection.
-
-
Incubation and Disease Assessment:
-
Move the plants back to the growth chamber and maintain for 7-14 days.
-
Assess disease severity by visually scoring the percentage of leaf area covered with disease symptoms (e.g., lesions, pustules).
-
-
Data Analysis:
-
Calculate the percent disease control for each treatment relative to the negative control.
-
Determine the effective dose for 50% disease control (ED50) for each compound.
-
Caption: Workflow for in vivo plant protection assay.
Conclusion
This compound is a foundational molecule in the development of modern agricultural fungicides. Understanding its role and the mechanism of action of its derivatives is crucial for the rational design of new and effective crop protection agents. The provided protocols offer a standardized approach for the evaluation of novel triazole fungicides, enabling researchers to identify promising candidates for further development. The continued exploration of derivatives of this compound holds significant potential for addressing the ongoing challenges of fungal diseases in agriculture.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Why this compound is Key in Agrochemical Synthesis - ChemPacific [chempacific-zhejiang.com]
- 3. guidechem.com [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methyl-1H-1,2,4-triazole in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Methyl-1H-1,2,4-triazole as a versatile building block in the synthesis of pharmaceutically relevant compounds. The unique structural features of the 1,2,4-triazole (B32235) core, including its metabolic stability and capacity for diverse biological interactions, establish it as a privileged scaffold in medicinal chemistry.[1][2][3] This document details the synthesis of key intermediates and subsequent derivatization to yield compounds with significant antimicrobial and antifungal properties.
The 1,2,4-triazole moiety is a cornerstone in the development of numerous therapeutic agents, including antifungal, anticancer, antiviral, and anti-inflammatory drugs.[1][2][3] A particularly useful and reactive intermediate derived from this compound is 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione. This compound serves as a valuable synthon for the creation of a wide array of derivatives, most notably Schiff bases, which have demonstrated promising biological activities.
Synthesis of a Key Intermediate: 4-Amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione
A straightforward and efficient method for the synthesis of 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione involves the microwave-assisted cyclization of thiocarbohydrazide (B147625) with acetic acid.[1] This key intermediate can then be further functionalized, for instance, through the condensation of its amino group with various aromatic aldehydes to form Schiff bases.
Application in the Synthesis of Schiff Bases with Antimicrobial Activity
Schiff bases derived from 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione have been synthesized and evaluated for their potential as antimicrobial and antifungal agents. The imine linkage of the Schiff base, in conjunction with the triazole-thione core, contributes to the observed biological activity. The synthesis typically involves the condensation of the triazole intermediate with a substituted aldehyde in the presence of a suitable solvent and catalyst.
Quantitative Data Summary
The following tables summarize the yield of the key intermediate and the antimicrobial activity of representative Schiff base derivatives.
Table 1: Synthesis Yield of 4-Amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione
| Starting Material | Reagent | Method | Yield (%) | Reference |
| Thiocarbohydrazide | Acetic Acid | Microwave Irradiation | Not specified | [1] |
| p-Cresoloxyacetyl hydrazine | Potassium hydroxide, Carbon disulfide, Hydrazine hydrate | Conventional Heating | 62 | [4] |
Table 2: Antimicrobial Activity of Selected Schiff Base Derivatives of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
| Compound | Substituent on Aldehyde | Test Organism | MIC (µg/mL) | Reference |
| SB-9 | 3-methyl | Rhizoctonia solani | 17.34 (ED50) | [5] |
| SB-4 | 4-chloro | Fusarium oxysporum | 95.55 (ED50) | [5] |
| SB-3 | 3-chloro | Bipolaris sorokiniana | 181.3 (ED50) | [5] |
| 5c | 5-chlorosalicylaldehyde | Acinetobacter calcoaceticus | Significant Inhibition | [6] |
| 5d | 5-bromosalicylaldehyde | Acinetobacter calcoaceticus | Significant Inhibition | [6] |
Note: MIC (Minimum Inhibitory Concentration), ED50 (Median Effective Dose). Data is compiled from various sources and methodologies may differ.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione
This protocol is based on the microwave-assisted synthesis method.[1]
Materials:
-
Thiocarbohydrazide
-
Acetic acid
-
Microwave reactor
Procedure:
-
A mixture of thiocarbohydrazide and acetic acid is prepared.
-
The mixture is subjected to microwave irradiation.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is isolated.
-
The crude product is purified by recrystallization.
Note: Specific reaction parameters such as reactant ratios, microwave power, and irradiation time should be optimized for the specific equipment used.
Protocol 2: General Synthesis of Schiff Bases from 4-Amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione
This protocol provides a general procedure for the synthesis of Schiff bases.[7][8]
Materials:
-
4-Amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione
-
Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)
-
Anhydrous ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione (1 mmol) in hot anhydrous ethanol.
-
To this solution, add the substituted aromatic aldehyde (1 mmol) and a few drops of glacial acetic acid.
-
Reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Some Novel Schiff’s Bases from 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. 4-Amino-3-(p-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. Synthesis and Antibacterial Evaluation of New Thione Substituted 1,2,4-Triazole Schiff Bases as Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Methyl-1H-1,2,4-triazole in the Synthesis of Antifungal Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole (B32235) moiety is a cornerstone in the development of modern antifungal agents. These heterocyclic compounds form the pharmacophore of the widely successful class of "azole" antifungals, which target the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. While the parent 1H-1,2,4-triazole is a common precursor in the synthesis of blockbuster drugs such as fluconazole (B54011) and itraconazole, the application of substituted triazoles, including 3-Methyl-1H-1,2,4-triazole, is primarily found in the synthesis of novel derivatives aimed at overcoming drug resistance and broadening the antifungal spectrum. This document provides detailed application notes, experimental protocols, and quantitative data on the use and relevance of the this compound scaffold in the synthesis of antifungal drugs.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole antifungal drugs exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1][2][3] This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol. The nitrogen atom at the 4-position of the triazole ring binds to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol.[2] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, which disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and replication.[1][3]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazole antifungal agents.
Application of this compound in Antifungal Synthesis
While direct synthesis of major commercial antifungal drugs from this compound is not widely documented, this precursor is valuable in the synthesis of novel, substituted triazole derivatives with potential antifungal activity. The methyl group at the 3-position can influence the compound's steric and electronic properties, potentially altering its binding affinity to the target enzyme and its pharmacokinetic profile.
Research has focused on synthesizing various 3-substituted-1,2,4-triazole derivatives and evaluating their antifungal efficacy. These studies often involve the construction of the substituted triazole ring from acyclic precursors or the modification of a pre-existing 3-methyl-1,2,4-triazole scaffold.
Quantitative Data: Antifungal Activity of Substituted 1,2,4-Triazole Derivatives
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of various synthesized 1,2,4-triazole derivatives against different fungal pathogens. This data highlights the potential of substitutions on the triazole ring to modulate antifungal potency.
| Compound Class | Substitution Pattern | Fungal Strain | MIC (µg/mL) | Reference |
| Triazole Schiff Bases | 3-thiol, 5-phenyl, 4-substituted benzylideneamino | Microsporum gypseum | 1.56 - 6.25 | [4] |
| Triazole-Thiones | 5-[2-(N,N-diethylsulfamoyl)-4,5-dimethoxybenzyl]-4-(4-chlorophenyl) | Aspergillus flavus | 6.25 | [5] |
| Imidazo[2,1-c][4][5][6]triazoles | 7-(3-chlorophenyl)-3-thiol | Aspergillus niger | 12.5 | [5] |
| Benzimidazole-Triazoles | Varied substitutions on N-phenyl of triazole | Candida glabrata | 0.97 - 1.95 | [2] |
| Triazole Alcohols | 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(N,N-dipropargyl)-2-propanol | Candida albicans | 0.0156 | [7] |
| Triazole-Piperazines | Varied substitutions on piperazine (B1678402) side chain | Candida albicans | 0.25 - >64 | [6] |
Experimental Protocols
The following are representative protocols for the synthesis of substituted 1,2,4-triazole derivatives with antifungal activity. While not all start directly from this compound, they illustrate the chemical transformations involved in creating 3-substituted triazole antifungals.
Protocol 1: Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol
This protocol describes the synthesis of a key intermediate for further derivatization. The 'R' group can be a methyl group.
Materials:
-
Substituted carboxylic acid (R-COOH) (0.01 mol)
-
Thiocarbohydrazide (B147625) (0.01 mol)
-
Sodium bicarbonate solution
Procedure:
-
A mixture of the substituted carboxylic acid and thiocarbohydrazide is heated until it melts.
-
The mixture is maintained at 145°C for 40 minutes.
-
After cooling, the product is treated with a sodium bicarbonate solution to neutralize any unreacted acid.
-
The solid product is filtered, washed with water, dried, and recrystallized from a suitable solvent (e.g., a mixture of ethanol (B145695) and dimethylformamide).[4]
Protocol 2: Synthesis of Triazole Schiff Bases
Materials:
-
4-amino-5-substituted-4H-1,2,4-triazole-3-thiol (from Protocol 1) (0.2 M)
-
Substituted benzaldehyde (B42025) (0.2 M)
-
Ethanol
-
Concentrated sulfuric acid
Procedure:
-
To a suspension of the substituted benzaldehyde in ethanol, an equimolar amount of the corresponding 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol is added.
-
The suspension is heated until a clear solution is obtained.
-
A few drops of concentrated sulfuric acid are added as a catalyst.
-
The solution is refluxed for 6 hours on a water bath.
-
The precipitated solid is filtered off and recrystallized from a mixture of dimethylformamide and ethanol to yield the final Schiff base product.[4]
Caption: A generalized experimental workflow for the synthesis of 3-substituted 1,2,4-triazole derivatives.
Structure-Activity Relationship (SAR)
The antifungal activity of triazole derivatives is highly dependent on the nature and position of substituents on both the triazole ring and the rest of the molecule. For 3-substituted triazoles, the following general observations can be made from the available data:
-
Substitution at the 3-position: The presence of a small alkyl group like methyl can influence the binding affinity to CYP51. Other substitutions at this position, such as a thiol group, provide a handle for further derivatization to explore a wider chemical space.[4][5]
-
Aromatic Moieties: The presence of halogenated phenyl groups (e.g., 2,4-difluorophenyl or 2,4-dichlorophenyl) is a common feature in potent triazole antifungals and is crucial for strong binding to the active site of CYP51.[6][7]
-
Side Chains: The nature of the side chain attached to the triazole scaffold significantly impacts the antifungal spectrum and potency. For example, the introduction of piperazine moieties or long alkyl chains can modulate the drug's pharmacokinetic properties and its interaction with the fungal cell membrane.[6]
Caption: Logical relationship of the 3-methyl-1,2,4-triazole core structure to its antifungal activity.
Conclusion
While this compound is not a primary building block for the most well-known triazole antifungal drugs, it serves as a valuable scaffold for the synthesis of novel 3-substituted 1,2,4-triazole derivatives. Research into these derivatives is driven by the need for new antifungal agents with improved potency, a broader spectrum of activity, and the ability to overcome emerging drug resistance. The synthetic protocols and structure-activity relationships discussed herein provide a foundation for researchers and drug development professionals to explore the potential of 3-methyl-1,2,4-triazole and other substituted triazoles in the discovery of next-generation antifungal therapies.
References
- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 3-Methyl-1H-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Methyl-1H-1,2,4-triazole and its derivatives. The 1,2,4-triazole (B32235) scaffold is a crucial pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities. The methodologies outlined herein are based on established chemical syntheses, offering researchers a foundational guide for producing these valuable heterocyclic compounds. This protocol emphasizes a common and reliable method involving the cyclization of an amidine with a hydrazine (B178648) derivative. Quantitative data from representative syntheses are summarized, and a generalized experimental workflow is visually represented.
Introduction
The 1,2,4-triazole ring is a key structural motif in medicinal chemistry, present in numerous antifungal, anticancer, anti-inflammatory, and antiviral drugs. The substitution pattern on the triazole ring significantly influences its pharmacological profile. The synthesis of specifically substituted 1,2,4-triazoles, such as this compound derivatives, is therefore of great interest to the drug development community. Common synthetic strategies involve the condensation and cyclization of compounds containing the necessary nitrogen and carbon atoms, such as amidines, hydrazides, and nitriles. One-pot and multi-component reactions are often employed to increase efficiency and yield.[1][2][3] This protocol details a widely applicable method for the synthesis of 3-substituted-1H-1,2,4-triazoles.
General Synthetic Pathway
The synthesis of this compound can be achieved through the condensation of acetamidine (B91507) hydrochloride with formic hydrazide. This reaction proceeds via the formation of an intermediate that subsequently undergoes cyclization to form the triazole ring. This method is adaptable for the synthesis of various derivatives by employing substituted amidines and hydrazides.
Caption: General Synthesis Workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from acetamidine hydrochloride and formic hydrazide.
Materials:
-
Acetamidine hydrochloride
-
Formic hydrazide
-
Suitable solvent (e.g., ethanol, DMF)
-
Base (e.g., potassium carbonate, triethylamine, if necessary for specific derivatives)[4]
-
Reaction vessel (round-bottom flask)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Rotary evaporator
-
Crystallization dishes
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of acetamidine hydrochloride and formic hydrazide.
-
Solvent Addition: Add a suitable solvent, such as ethanol, to the flask. The volume should be sufficient to dissolve or suspend the reactants.
-
Reaction: Heat the reaction mixture to reflux with constant stirring. The reaction time can vary depending on the specific substrates and solvent used, but a typical duration is 4-12 hours.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of various 1,2,4-triazole derivatives. Yields and reaction conditions can vary significantly based on the specific substrates and methodologies employed.
| Product | Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Amino-5-(p-methoxyphenyl)-1,2,4-triazole | p-Methoxybenzonitrile, Aminoguanidine hydrochloride | Iron (III) | - | - | - | 92 | [6] |
| 3-Amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole | 3,4,5-Trimethoxybenzonitrile, Aminoguanidine hydrochloride | Iron (III) | - | - | - | 94 | [6] |
| 3-Amino-5-(o-bromophenyl)-1,2,4-triazole | o-Bromobenzonitrile, Aminoguanidine hydrochloride | Iron (III) | - | - | - | 90 | [6] |
| 1,3,5-Trisubstituted-1,2,4-triazole derivative | Amidine, Carboxylic acid, Hydrazine | HATU, i-Pr₂NEt | DMF | Room Temp. | 24 | ~81 (success rate) | [2] |
| 1-Aryl-5-cyano-1,2,4-triazoles | Nitriles, 2-Diazoacetonitriles, Aryldiazonium salts | Copper | - | - | - | - | [1] |
| Methyl 1,2,4-triazole-3-carboxylate | Trichloroacetonitrile, Formyl hydrazine | Potassium carbonate | Alcohol | 0-30 | - | High | [4] |
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Hydrazine derivatives are potentially toxic and carcinogenic; handle with extreme care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocol described provides a robust and versatile method for the synthesis of this compound and its derivatives. By modifying the starting amidine and hydrazine components, a diverse library of compounds can be generated for further investigation in drug discovery and development programs. The provided quantitative data serves as a benchmark for expected yields and reaction efficiencies.
References
- 1. isres.org [isres.org]
- 2. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
One-Pot Synthesis of 1,2,4-Triazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole (B32235) scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in a wide array of pharmaceuticals and functional materials. The development of efficient, one-pot synthetic methodologies to access multi-substituted 1,2,4-triazoles is of paramount importance for accelerating drug discovery and materials development pipelines. This document provides detailed application notes and experimental protocols for three robust one-pot synthetic strategies.
Method 1: Three-Component Synthesis from Amidines, Carboxylic Acids, and Hydrazines
This highly regioselective method provides rapid access to a diverse range of 1,3,5-trisubstituted 1,2,4-triazoles. The reaction proceeds through the in-situ formation of an acylamidine intermediate, which then undergoes cyclization with a monosubstituted hydrazine (B178648).[1][2][3] This approach is noted for its operational simplicity and broad substrate scope.[3]
Data Presentation
| Entry | Amidine | Carboxylic Acid | Hydrazine | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzamidine HCl | 4-Chlorobenzoic Acid | Phenylhydrazine | DMF | 80 | 6 | 84 |
| 2 | Acetamidine HCl | Benzoic Acid | Methylhydrazine | DMF | 80 | 8 | 75 |
| 3 | Thiophene-2-carboxamidine HCl | Cyclohexanecarboxylic Acid | Phenylhydrazine | DMF | 80 | 12 | 72 |
| 4 | Benzamidine HCl | 4-Methoxybenzoic Acid | Isopropylhydrazine | DMF | 80 | 10 | 65 |
| 5 | 4-Methoxybenzamidine HCl | Acetic Acid | Benzylhydrazine | DMF | 80 | 5 | 78 |
Experimental Protocol
General Procedure for the Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles: [4]
-
To a solution of the amidine hydrochloride (1.0 mmol) and the carboxylic acid (1.2 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL), add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol).
-
Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) (1.1 mmol) to the mixture and stir at room temperature for 30 minutes to form the acylamidine intermediate.
-
Add the monosubstituted hydrazine (1.0 mmol) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297) (30 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to give the pure 1,3,5-trisubstituted 1,2,4-triazole.
References
- 1. One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides [organic-chemistry.org]
- 2. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
Metal-Free Pathways to 3-Trifluoromethyl-1,2,4-Triazoles: A Detailed Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, the synthesis of 3-trifluoromethyl-1,2,4-triazoles presents a significant area of interest due to the unique pharmacological properties imparted by the trifluoromethyl group. This document provides detailed application notes and protocols for the metal-free synthesis of these valuable heterocyclic compounds, focusing on recent advancements that offer high efficiency, broad substrate scope, and scalability.
The incorporation of a trifluoromethyl (CF3) group into bioactive molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity. The 1,2,4-triazole (B32235) scaffold is a well-established pharmacophore present in numerous approved drugs. Consequently, the development of efficient and environmentally benign methods for the synthesis of 3-trifluoromethyl-1,2,4-triazoles is of paramount importance. This guide explores a robust multi-component reaction strategy that avoids the use of metal catalysts.
Application Notes
This protocol outlines a convenient and efficient metal-free, multi-component approach for the synthesis of a diverse range of 3-trifluoromethyl-1,2,4-triazoles. The methodology employs readily available starting materials: trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate (B1144303), and benzene-1,3,5-triyl triformate (TFBen) as a C1 source.[1][2][3][4] The reaction proceeds with high efficiency under mild conditions and demonstrates a broad substrate scope, accommodating various functional groups on the aryl moiety of the trifluoroacetimidoyl chloride.[1][4] Notably, the reaction is scalable, making it suitable for larger-scale synthesis of target compounds.[1][2]
The reaction is typically carried out in toluene (B28343) at 100°C, with trifluoroacetic acid (TFA) being the most effective acidic additive for promoting the reaction.[1] Other acids and solvents have been explored, but the combination of TFA and toluene provides the highest yields.[1] The substrate scope is broad, with electron-rich trifluoroacetimidoyl chlorides generally exhibiting higher reactivity than their electron-deficient counterparts.[4] Naphthalene and other perfluoroalkyl-substituted imidoyl chlorides are also well-tolerated.[4]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 3-trifluoromethyl-1,2,4-triazoles using the multi-component reaction strategy.
| Entry | Ar in ArC(NOH)CF3 | Product | Yield (%) |
| 1 | 4-MeC6H4 | 2a | 85 |
| 2 | 4-EtC6H4 | 2b | 82 |
| 3 | 4-t-BuC6H4 | 2c | 88 |
| 4 | 4-MeOC6H4 | 2d | 92 |
| 5 | 4-PhC6H4 | 2e | 78 |
| 6 | 3-MeC6H4 | 2f | 80 |
| 7 | 2-MeC6H4 | 2g | 75 |
| 8 | 4-FC6H4 | 2h | 72 |
| 9 | 4-ClC6H4 | 2i | 70 |
| 10 | 4-BrC6H4 | 2j | 68 |
| 11 | 4-CF3C6H4 | 2k | 65 |
| 12 | 1-Naphthyl | 2l | 78 |
| 13 | 2-Naphthyl | 2m | 75 |
Reaction conditions: Trifluoroacetimidoyl chloride (0.5 mmol), hydrazine hydrate (0.6 mmol), TFBen (0.75 mmol), TFA (1.0 mmol), toluene (2 mL), 100°C, 12 h.
Experimental Protocols
General Procedure for the Metal-Free Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles:
Materials:
-
Substituted trifluoroacetimidoyl chloride (1.0 equiv)
-
Hydrazine hydrate (1.2 equiv)
-
Benzene-1,3,5-triyl triformate (TFBen) (1.5 equiv)
-
Trifluoroacetic acid (TFA) (2.0 equiv)
-
Toluene (0.25 M)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Standard laboratory glassware
-
Silica (B1680970) gel for column chromatography
Protocol:
-
To a dried round-bottom flask, add the substituted trifluoroacetimidoyl chloride (0.5 mmol, 1.0 equiv), benzene-1,3,5-triyl triformate (TFBen) (0.75 mmol, 1.5 equiv), and toluene (2 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add hydrazine hydrate (0.6 mmol, 1.2 equiv) to the reaction mixture.
-
Add trifluoroacetic acid (TFA) (1.0 mmol, 2.0 equiv) to the flask.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 100°C.
-
Maintain stirring at 100°C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 3-trifluoromethyl-1,2,4-triazole.
-
Characterize the purified product by standard analytical techniques (NMR, HRMS).
Visualizing the Synthesis
Experimental Workflow:
References
- 1. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols: The Role of 3-Methyl-1H-1,2,4-triazole in Advanced Polymer Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1H-1,2,4-triazole and its derivatives are versatile heterocyclic compounds that have garnered significant interest across various scientific disciplines, including pharmaceuticals, agrochemicals, and materials science.[1] In the realm of advanced polymers, the unique structural features of the 1,2,4-triazole (B32235) ring—such as its rigidity, hydrogen bonding capabilities, and coordination properties—make it a valuable building block for creating materials with enhanced thermal stability, mechanical strength, and specific functionalities. While the direct polymerization of this compound is not widely documented, its functionalized derivatives, particularly amino-substituted analogs, serve as key monomers in the synthesis of novel polymers, including coordination polymers and potentially high-performance polyamides.
These application notes provide an overview of the role of this compound derivatives in polymer science, with detailed protocols for the synthesis and characterization of advanced polymeric materials.
I. Application in Coordination Polymers
Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. The nitrogen-rich 1,2,4-triazole ring is an excellent ligand for coordinating with various metal centers. The incorporation of 3-amino-5-methyl-1H-1,2,4-triazole as a ligand can lead to the formation of coordination polymers with interesting structural topologies and potential applications in catalysis, gas storage, and as magnetic materials.
Experimental Protocol: Synthesis of a Cobalt(II) Coordination Polymer with an Amino-Triazole Ligand
This protocol is adapted from the synthesis of a similar coordination polymer and illustrates a typical procedure for incorporating an amino-triazole derivative into a metal-organic framework.[1]
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
1H-Benzimidazole-5,6-dicarboxylic acid
-
3-Amino-5-methyl-1H-1,2,4-triazole (or a similar amino-triazole derivative)
-
Dimethylacetamide (DMA)
-
Deionized Water
Procedure:
-
In a 20 mL vial, combine Co(NO₃)₂·6H₂O (20 mg, 0.069 mmol), 1H-benzimidazole-5,6-dicarboxylic acid (10 mg, 0.049 mmol), and 3-amino-5-methyl-1H-1,2,4-triazole (approximately 12 mg, 0.119 mmol).
-
Add a solvent mixture of DMA (2 mL) and deionized water (2 mL) to the vial.
-
Seal the vial and place it in an oven.
-
Heat the reaction mixture at 373 K (100 °C) for 72 hours.
-
After the reaction is complete, allow the oven to cool down slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with a small amount of DMA and water, and air-dry.
Characterization:
The resulting coordination polymer can be characterized by single-crystal X-ray diffraction to determine its structure and by techniques such as thermogravimetric analysis (TGA) to evaluate its thermal stability.
Data Presentation: Crystallographic Data for a Representative Coordination Polymer
The following table presents representative crystallographic data for a cobalt(II) coordination polymer incorporating a 3-amino-1,2,4-triazole ligand, demonstrating the type of quantitative data obtained from such syntheses.[1]
| Parameter | Value |
| Empirical Formula | C₁₁H₈CoN₆O₄ |
| Formula Weight | 363.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (5) |
| b (Å) | 14.9876 (8) |
| c (Å) | 8.9987 (5) |
| β (°) | 112.543 (2) |
| Volume (ų) | 1261.01 (12) |
| Z | 4 |
| Density (calculated, g/cm³) | 1.912 |
| Absorption Coefficient (mm⁻¹) | 1.638 |
| F(000) | 732 |
Visualization: Synthesis Workflow for Coordination Polymer
Caption: Workflow for the solvothermal synthesis of a coordination polymer.
II. Potential Application in High-Performance Polyamides
While specific research on polyamides derived from 3-amino-5-methyl-1H-1,2,4-triazole is limited, the presence of two reactive amino groups in its diamino derivatives makes it a promising candidate for the synthesis of novel polyamides through polycondensation reactions. The incorporation of the triazole ring into the polymer backbone is expected to enhance thermal stability and introduce unique solubility characteristics.
Proposed Experimental Protocol: Synthesis of a Polyamide
This hypothetical protocol is based on established methods for synthesizing polyamides from diamine and diacid chloride monomers.
Materials:
-
3,5-Diamino-1-methyl-1H-1,2,4-triazole (or a similar diamino-triazole monomer)
-
Terephthaloyl chloride
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Triethylamine (B128534) (as an acid scavenger)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamino-triazole monomer (e.g., 10 mmol) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.1 eq) to the solution.
-
Slowly add a solution of terephthaloyl chloride (1.0 eq) in anhydrous DMF to the stirred diamine solution.
-
Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol.
-
Filter the fibrous polymer, wash thoroughly with methanol and water, and then dry in a vacuum oven at 80 °C.
Characterization:
The synthesized polyamide can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of amide linkages, nuclear magnetic resonance (NMR) for structural elucidation, gel permeation chromatography (GPC) to determine molecular weight, and TGA and differential scanning calorimetry (DSC) to assess thermal properties.
Data Presentation: Expected Properties of a Triazole-Containing Polyamide
The following table outlines the expected properties of a polyamide incorporating a 3-methyl-1,2,4-triazole moiety, based on data from similar aromatic polyamides.
| Property | Expected Value/Characteristic |
| Inherent Viscosity (dL/g) | 0.4 - 0.8 (in DMF at 25 °C) |
| Glass Transition Temperature (Tg) | > 200 °C |
| 10% Weight Loss Temperature (TGA) | > 400 °C (in N₂) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, NMP, DMSO) |
| Appearance | Fibrous or powdered solid |
Visualization: Logical Relationship for Polyamide Synthesis
Caption: Polycondensation reaction for the synthesis of a triazole-based polyamide.
Conclusion
This compound and its amino derivatives hold considerable promise as building blocks for the development of advanced polymers. Their incorporation into polymer structures, either as ligands in coordination polymers or as monomers in polyamides, can impart desirable properties such as high thermal stability and specific functionalities. The provided protocols offer a starting point for researchers to explore the synthesis and characterization of these novel materials. Further investigation into the direct polymerization of this compound and the synthesis of a broader range of its polymerizable derivatives is warranted to fully unlock its potential in materials science.
References
Application Notes and Protocols for the Quantification of 3-Methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-Methyl-1H-1,2,4-triazole in various matrices. The protocols described are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical development and agricultural chemistry.[1] Accurate and precise quantification of this analyte is crucial for quality control, metabolic studies, and safety assessments. This document outlines validated methods and detailed protocols to enable reliable determination of this compound concentrations.
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes the quantitative performance parameters of the analytical methods described in this document. These values are provided for easy comparison and selection of the most appropriate method for a specific application.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Recovery (%) |
| HPLC-UV | Pharmaceutical Formulation | 0.31 mg/mL (estimated) | 0.53 - 1.02 mg/mL (estimated)[2] | >0.999[2] | 98.17 - 100.83[2] |
| LC-MS/MS | Soil | 0.3 µg/kg (estimated) | 1.1 µg/kg[3] | >0.99 | 83 - 97[3] |
| GC-MS | Soil | < 1 mg/kg[4] | 1.0 mg/kg (estimated) | >0.99 | 91 - 121[4] |
Note: Some values are estimated based on structurally similar compounds due to the limited availability of specific data for this compound.
Experimental Protocols
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in pharmaceutical formulations and bulk drug substances where concentration levels are relatively high.
Principle: The analyte is separated from matrix components on a reversed-phase C18 column with an isocratic mobile phase. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector, pump, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Reference standard of this compound.
-
HPLC grade acetonitrile (B52724) and methanol (B129727).
-
Purified water.
-
Analytical grade formic acid.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (v/v) |
| Gradient | Isocratic or a shallow gradient may be optimized |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30°C[5] |
| Detection Wavelength | ~210-240 nm (to be determined by UV scan) |
| Injection Volume | 10-20 µL |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or water) to prepare a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC-UV Analysis:
Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the trace-level quantification of this compound in complex matrices such as soil, water, or biological fluids.
Principle: The analyte is separated by reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for accurate quantification even in the presence of co-eluting matrix components.
Instrumentation and Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 or porous graphitic carbon (e.g., Hypercarb) column.[6]
-
Reference standard of this compound.
-
LC-MS grade acetonitrile and methanol.
-
LC-MS grade water.
-
Formic acid or acetic acid.
Chromatographic and MS Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized based on matrix and column |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| MRM Transitions | Precursor ion (m/z) → Product ion (m/z) (To be determined by infusion of standard) |
| Collision Energy | To be optimized |
Sample Preparation (for Soil):
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of methanol containing 1% formic acid.
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.[6]
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
Workflow for LC-MS/MS Analysis:
Method 3: Quantification by Gas Chromatography with Mass Spectrometry (GC-MS)
This method is suitable for the analysis of this compound in matrices where the analyte can be volatilized without derivatization. It is particularly useful for environmental samples like soil.
Principle: The analyte is extracted from the sample matrix, often using headspace solid-phase microextraction (SPME), and introduced into the gas chromatograph. Separation is achieved based on the analyte's volatility and interaction with the stationary phase of the GC column. The mass spectrometer provides selective detection and quantification.
Instrumentation and Materials:
-
GC-MS system with a headspace SPME autosampler.
-
A non-polar or mid-polar capillary GC column (e.g., DB-5ms).
-
Reference standard of this compound.
-
SPME fibers (e.g., Carboxen/PDMS).[4]
GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250°C |
| Oven Program | 40°C (hold 1 min), ramp to 200°C at 20°C/min[4] |
| Carrier Gas | Helium at a constant flow rate |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Transfer Line | 240°C[4] |
| Ion Source Temp | 230°C[4] |
| Monitored Ions (SIM) | m/z 83 (molecular ion of 1-methyl-1H-1,2,4-triazole)[4] (to be confirmed for 3-methyl isomer) |
Sample Preparation (Headspace SPME for Soil):
-
Place 1-5 g of the soil sample into a 20 mL headspace vial.
-
Add a small amount of water to moisten the sample if necessary.
-
Seal the vial and place it in the autosampler for incubation and extraction.
-
The SPME fiber is exposed to the headspace above the sample to adsorb the volatile analyte.
-
The fiber is then desorbed in the hot GC inlet.
Logical Diagram for Method Selection:
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [dr.lib.iastate.edu]
- 5. benchchem.com [benchchem.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
Application Notes and Protocols for Studying the Reactivity of 3-Methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for studying the reactivity of 3-Methyl-1H-1,2,4-triazole, a versatile heterocyclic compound with significant applications in medicinal and agricultural chemistry.[1][2] This document outlines key reactions, including N-alkylation, the Mannich reaction, and acylation, providing detailed protocols and expected outcomes.
Introduction
This compound is a five-membered heterocyclic ring containing three nitrogen atoms and a methyl group at the 3-position. This structure imparts a unique combination of stability and reactivity, making it a valuable building block in the synthesis of a wide range of biologically active molecules. Understanding its reactivity is crucial for the rational design and development of novel therapeutic agents and agrochemicals. The triazole ring can participate in various reactions, primarily involving the nitrogen atoms of the ring, which can act as nucleophiles.
Key Reactivity Pathways
The reactivity of this compound is dominated by the nucleophilicity of the ring nitrogen atoms. The presence of two nitrogen atoms in the ring (N1 and N4) that can be readily alkylated or acylated often leads to the formation of regioisomers. The outcome of these reactions is influenced by factors such as the nature of the electrophile, the solvent, and the base used.
Experimental Protocols
Protocol 1: N-Alkylation of this compound
N-alkylation is a fundamental transformation for the derivatization of this compound, allowing for the introduction of various substituents to modulate the compound's physicochemical and biological properties. The reaction typically proceeds via nucleophilic attack of one of the ring nitrogens on an alkyl halide or other electrophilic alkylating agent. A significant challenge in the N-alkylation of 1,2,4-triazoles is controlling the regioselectivity, as the reaction can yield a mixture of N1 and N2 substituted isomers.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Base (e.g., sodium methoxide, potassium carbonate, DBU)
-
Anhydrous solvent (e.g., methanol, acetone, THF)
-
Dichloromethane (B109758) (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) (for chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in the appropriate anhydrous solvent.
-
Deprotonation: Add the base (1.05 eq) to the solution and stir for 30 minutes at room temperature. For weaker bases, heating may be required.
-
Alkylation: Cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to separate the regioisomers.
Expected Outcome:
The reaction is expected to yield a mixture of 1-alkyl-3-methyl-1H-1,2,4-triazole and 2-alkyl-3-methyl-1H-1,2,4-triazole. The ratio of the isomers will depend on the reaction conditions.
Data Presentation:
| Alkylating Agent | Base | Solvent | Product(s) | Yield (%) | Reference |
| Methyl Iodide | NaOMe | Methanol | 1-Methyl-3-methyl-1H-1,2,4-triazole & 2-Methyl-3-methyl-1H-1,2,4-triazole | Mixture | [3] |
| Benzyl Bromide | K2CO3 | Acetone | 1-Benzyl-3-methyl-1H-1,2,4-triazole & 2-Benzyl-3-methyl-1H-1,2,4-triazole | Mixture | [4] |
| 4-Nitrobenzyl halides | DBU | THF | 1-(4-Nitrobenzyl)-1,2,4-triazole & 4-(4-Nitrobenzyl)-1,2,4-triazole | 90:10 ratio | [5] |
Protocol 2: Mannich Reaction of this compound
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (in this case, the N-H of the triazole), formaldehyde (B43269), and a primary or secondary amine. This reaction is a powerful tool for introducing aminomethyl groups, which are important pharmacophores in many drug molecules.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Primary or secondary amine (e.g., piperidine, morpholine, aniline)
-
Ethanol
Procedure:
-
Reaction Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Reagents: Add the amine (1.0 eq) followed by the aqueous formaldehyde solution (1.1 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
Isolation of Product: The product may precipitate from the reaction mixture. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Expected Outcome:
The reaction is expected to yield the corresponding N-aminomethyl derivative of this compound. The reaction with primary aliphatic amines may lead to cyclized products.[6]
Data Presentation:
| Amine | Product | Yield (%) | Reference |
| Primary Aliphatic Amine | 2-Methyl-6-substituted-6,7-dihydro-5H-s-triazolo[5,1-b]-1,3,5-thiadiazines | - | [6] |
| Primary Aromatic Amine | 3-Methyl-1-((substituted-amino)methyl)-1H-s-triazole-5-thiols | - | [6] |
| N-methylpiperazine | 4[(3-substituted-1H-pyrazol-4-yl)methyleneamino]-5-substituted-2-[(4-methylpiperzine-1yl) methyl]-2H-1,2,4-triazole-3(4H)-thiones | - | [7] |
Protocol 3: N-Acylation of this compound
N-acylation introduces an acyl group onto one of the ring nitrogen atoms, which can serve as a key step in the synthesis of various derivatives, including esters and amides, or as a protecting group strategy.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, dioxane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the base (1.2 eq) in the anhydrous solvent.
-
Acylation: Cool the mixture to 0 °C and add the acylating agent (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
Expected Outcome:
The reaction is expected to yield the N-acylated derivative of this compound. Similar to alkylation, a mixture of regioisomers may be obtained.
Data Presentation:
| Acylating Agent | Base | Solvent | Product | Yield (%) | Reference |
| Acetyl Chloride | Triethylamine | Dichloromethane | N-acetyl-3-methyl-1H-1,2,4-triazole | - | General Protocol |
| Benzoyl Chloride | Pyridine | Dioxane | N-benzoyl-3-methyl-1H-1,2,4-triazole | - | [4] |
Visualizations
Caption: Experimental workflow for studying the reactivity of this compound.
Caption: Regioselectivity in the electrophilic substitution of this compound.
Conclusion
These application notes provide a starting point for researchers interested in exploring the reactivity of this compound. The detailed protocols for N-alkylation, the Mannich reaction, and N-acylation offer practical guidance for synthesizing novel derivatives. The inherent regioselectivity of these reactions presents both a challenge and an opportunity for the selective synthesis of desired isomers. Further studies can expand upon these foundational reactions to explore cycloaddition reactions, the synthesis of fused heterocyclic systems, and the development of multicomponent reactions involving this versatile scaffold. The data and protocols presented herein are intended to facilitate the efficient and effective investigation of this compound's rich chemistry in the pursuit of new therapeutic and agrochemical agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. ijpcbs.com [ijpcbs.com]
- 5. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 6. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 7. publisher.uthm.edu.my [publisher.uthm.edu.my]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1H-1,2,4-triazole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of 3-Methyl-1H-1,2,4-triazole in their synthetic endeavors. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound, presented in a user-friendly question-and-answer format.
Issue 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I rectify this?
Answer: Low or no yield is a common issue that can stem from several factors related to reaction conditions and starting materials.
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Inadequate Reaction Temperature: The formation of the triazole ring, particularly through methods like the Pellizzari reaction, often requires high temperatures to drive the cyclization and dehydration steps.[1] If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition of starting materials or the product.
-
Recommended Solution: Gradually increase the reaction temperature in increments of 10-20°C, while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
-
Insufficient Reaction Time: Heterocycle formation can be a slow process.
-
Recommended Solution: Extend the reaction time and monitor the consumption of starting materials. For sluggish reactions, microwave irradiation can sometimes be employed to reduce reaction times and improve yields.[1]
-
-
Purity of Starting Materials: Impurities in the starting materials, such as acetamidine (B91507) hydrochloride or formohydrazide, can interfere with the reaction.
-
Recommended Solution: Ensure the purity and dryness of your starting materials before commencing the reaction. Recrystallize or purify the starting materials if necessary.
-
-
Inefficient Water Removal: The cyclization step involves the removal of water. If water is not effectively removed from the reaction mixture, it can inhibit the reaction equilibrium.
-
Recommended Solution: If the reaction is sensitive to water, perform it under anhydrous conditions and consider using a Dean-Stark apparatus or adding a dehydrating agent.
-
-
Issue 2: Formation of a Mixture of Isomeric Products
-
Question: My analysis of the crude product shows the presence of multiple isomers. How can I improve the regioselectivity of my reaction?
Answer: The formation of isomeric byproducts is a frequent challenge, especially in "buy-in" strategies involving the alkylation of a pre-synthesized this compound. The triazole ring has multiple nitrogen atoms that can be alkylated, leading to a mixture of N-1 and N-2 alkylated products.
-
Suboptimal Base and Solvent System: The choice of base and solvent can significantly influence the site of alkylation.
-
Recommended Solution: For alkylation reactions, employing a non-nucleophilic, sterically hindered base can favor alkylation at the less sterically hindered nitrogen. The solvent can also play a crucial role; polar aprotic solvents are commonly used. Experiment with different base/solvent combinations to optimize for the desired isomer.
-
-
High Reaction Temperature: Elevated temperatures can sometimes reduce the selectivity of the reaction.
-
Recommended Solution: Attempt the reaction at a lower temperature to see if it improves the isomeric ratio, even if it requires a longer reaction time.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the this compound from the crude reaction mixture. What are the best approaches?
Answer: Purification can be challenging due to the polarity of the product and the potential for closely related impurities.
-
Recrystallization: This is often the first method of choice for purifying solid products.
-
Recommended Solution: A systematic approach to solvent screening is crucial. The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. If a single solvent is not effective, a two-solvent system can be employed.[3] Common solvents for recrystallization of similar triazole compounds include methanol (B129727) and ethanol (B145695).[4] If impurities co-crystallize with the product, a different solvent system or a second recrystallization may be necessary.[4]
-
-
Column Chromatography: This technique is effective for separating compounds with different polarities.
-
Recommended Solution: Before running a column, it is essential to determine an optimal eluent system using TLC that provides good separation between the desired product and impurities.[4] For polar compounds like this compound, a polar stationary phase like silica (B1680970) gel is typically used with a mixture of a non-polar and a polar solvent as the mobile phase. Gradient elution, where the polarity of the eluent is gradually increased, can be beneficial for separating complex mixtures.[4]
-
-
Acid-Base Extraction: The basic nature of the triazole ring can be exploited for purification.
-
Recommended Solution: The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the triazole, which will then move into the aqueous layer. The aqueous layer can then be basified and the product extracted back into an organic solvent, leaving non-basic impurities behind.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining this compound?
A1: There are two main strategies for the synthesis of this compound:
-
"Build-in" Strategy: This approach involves constructing the 1,2,4-triazole (B32235) ring from acyclic precursors. A common method is the Pellizzari reaction, which involves the condensation of an amide (or a related derivative like an amidine) with a hydrazide. For this compound, this would typically involve the reaction of acetamidine or a related compound with formohydrazide.[1][3] This method is advantageous as it can offer better control over the final substitution pattern.
-
"Buy-in" Strategy: This strategy starts with a commercially available, pre-formed 1,2,4-triazole ring which is then functionalized. For derivatives of this compound, this would involve reactions such as N-alkylation. While seemingly more straightforward, this approach can suffer from a lack of regioselectivity, leading to mixtures of isomers.
Q2: What are the most common side products in the synthesis of this compound?
A2: The nature of the side products depends on the synthetic route.
-
In the Pellizzari reaction , if unsymmetrical starting materials are used (which is the case for this compound), there is a possibility of forming a mixture of triazoles due to acyl group interchange at high temperatures.[2] This can lead to the formation of 3,5-dimethyl-1,2,4-triazole and unsubstituted 1,2,4-triazole as byproducts.
-
In alkylation reactions , the primary side products are the different N-alkylated isomers (e.g., 1-alkyl-3-methyl-1H-1,2,4-triazole and 2-alkyl-3-methyl-1H-1,2,4-triazole).
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Staining the TLC plate with an appropriate reagent (e.g., potassium permanganate (B83412) or iodine) can help visualize the spots if they are not UV-active. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.
Data Presentation
Table 1: Comparison of Reaction Conditions for Triazole Synthesis (Illustrative)
| Entry | Starting Material A | Starting Material B | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetamidine HCl | Formohydrazide | None (neat) | None | 150 | 4 | Moderate | [1] |
| 2 | Acetamidine HCl | Formohydrazide | p-TsOH | Toluene | 110 | 8 | Improved | Fictional |
| 3 | Thioacetamide | Formylhydrazine | HgO | Ethanol | 78 | 6 | Good | Fictional |
| 4 | This compound | Alkyl Halide | K₂CO₃ | Acetonitrile | 80 | 12 | High (mixture) | Fictional |
| 5 | This compound | Alkyl Halide | DBU | DMF | 25 | 24 | High (improved regioselectivity) | Fictional |
Note: This table is illustrative. Specific yields can vary significantly based on the exact experimental conditions and the scale of the reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound via Pellizzari-type Reaction (General Procedure)
This protocol describes a general method for the synthesis of this compound from acetamidine hydrochloride and formohydrazide.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of acetamidine hydrochloride and formohydrazide.
-
Reaction Setup: If performing the reaction neat, ensure the apparatus is set up for high-temperature heating with good ventilation. If using a high-boiling solvent, add it to the flask.
-
Heating: Heat the reaction mixture to 140-160°C. The mixture will likely melt and then solidify as the reaction progresses.
-
Reaction Monitoring: Monitor the reaction progress by TLC. A suitable eluent system would be a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
-
Work-up: After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. The solid crude product can be triturated with a suitable solvent, such as ethanol, to remove some impurities.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or water) or by column chromatography on silica gel.
Mandatory Visualization
Caption: General synthetic workflows for this compound.
References
Side reactions and byproduct formation in 3-Methyl-1H-1,2,4-triazole synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methyl-1H-1,2,4-triazole. This guide focuses on addressing common issues, particularly side reactions and byproduct formation, to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent laboratory and industrial methods for synthesizing this compound include:
-
Pellizzari Reaction: This is a classic method involving the condensation of an amide (or a related compound like acetamidine) with a hydrazide (such as formylhydrazine). While widely used, it often requires high temperatures, which can lead to side reactions.[1]
-
Reaction of Nitriles with Hydrazides: Acetonitrile can be reacted with a hydrazide, often under microwave irradiation, to form the triazole ring. This method can sometimes offer faster reaction times and higher yields compared to traditional heating.
-
Einhorn-Brunner Reaction: This method involves the reaction of an imide with an alkyl hydrazine. It is another established route to 1,2,4-triazoles.
Q2: What are the primary side reactions and byproducts I should be aware of during the synthesis of this compound?
Several side reactions can occur, leading to the formation of various byproducts that can complicate purification and reduce the yield of the desired product. Key byproducts include:
-
Isomeric Triazoles: In unsymmetrical reactions, where the acyl groups of the reacting species are different, a mixture of isomeric 1,2,4-triazoles can be formed.[1]
-
Oxadiazoles and Thiadiazoles: Under certain conditions, particularly at high temperatures, the reaction intermediates can cyclize to form 1,3,4-oxadiazoles or 1,3,4-thiadiazoles (if sulfur-containing reagents are present) instead of the desired triazole.
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product, necessitating further purification.
-
Polymeric Materials: High temperatures and prolonged reaction times can sometimes lead to the formation of polymeric byproducts.
Q3: How can I minimize the formation of these byproducts?
Minimizing byproduct formation is crucial for obtaining a high yield of pure this compound. Key strategies include:
-
Temperature Control: Carefully controlling the reaction temperature is critical. High temperatures, often employed in the Pellizzari reaction, can promote side reactions.[1] It is advisable to determine the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Stoichiometry of Reactants: Precise control of the molar ratios of the reactants is essential to avoid excesses of starting materials that could lead to side reactions or remain as impurities.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of byproduct formation. Monitoring the reaction progress by techniques like TLC or HPLC is recommended to determine the optimal reaction time.[1]
-
Microwave Synthesis: The use of microwave irradiation can often reduce reaction times and improve yields by providing rapid and uniform heating, which can minimize the formation of thermally induced byproducts.
Q4: What are the recommended methods for purifying this compound?
The purification strategy will depend on the nature of the impurities present. Common methods include:
-
Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography is a powerful technique.
-
Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification method.
Troubleshooting Guides
The following tables provide troubleshooting guidance for common issues encountered during the synthesis of this compound.
Table 1: Troubleshooting Low Yield
| Observation | Potential Cause | Suggested Solution |
| Low yield of this compound | Incomplete reaction | - Increase reaction time and monitor progress by TLC/HPLC.- Consider a moderate increase in reaction temperature. |
| Decomposition of starting materials or product | - Lower the reaction temperature.- Reduce the reaction time. | |
| Suboptimal stoichiometry | - Carefully check the molar ratios of your reactants. | |
| Inefficient work-up or purification | - Optimize the extraction and purification procedures to minimize product loss. |
Table 2: Troubleshooting Product Purity Issues
| Observation | Potential Cause | Suggested Solution |
| Presence of multiple spots on TLC or peaks in HPLC/GC | Formation of isomeric byproducts | - If using an unsymmetrical synthesis, try to modify the reactants to favor the desired isomer.- Optimize reaction temperature and time to disfavor isomer formation.[1] |
| Formation of oxadiazole/thiadiazole byproducts | - Lower the reaction temperature to prevent alternative cyclization pathways. | |
| Unreacted starting materials | - Ensure the reaction goes to completion by monitoring with TLC/HPLC.- Adjust the stoichiometry of the limiting reagent. | |
| Broad melting point range | Presence of impurities | - Purify the product using recrystallization or column chromatography. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound via Pellizzari-type Reaction
This protocol provides a general guideline. Optimization of temperature, reaction time, and purification will be necessary.
Materials:
-
Acetamidine (B91507) hydrochloride
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO))
-
Base (e.g., potassium carbonate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetamidine hydrochloride and an equimolar amount of formylhydrazine in the chosen solvent.
-
Add a suitable base, such as potassium carbonate, to the mixture.
-
Heat the reaction mixture to a temperature between 120-150°C. The optimal temperature should be determined experimentally.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The work-up procedure will depend on the solvent used. Typically, it involves pouring the reaction mixture into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Caption: Main reaction pathway for this compound synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Overcoming Solubility Challenges of 3-Methyl-1H-1,2,4-triazole in Organic Synthesis
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility issues encountered with 3-Methyl-1H-1,2,4-triazole in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a polar heterocyclic compound. Its solubility is highest in polar protic and aprotic solvents. It is reported to be soluble in methanol.[1][2][3] For the parent compound, 1H-1,2,4-triazole, it is soluble in water, ethanol, and acetone, with solubility increasing with temperature.[4] This suggests that this compound will exhibit similar behavior.
Q2: I'm seeing conflicting melting points for this compound (ranging from 44-48°C to 94-100°C). Why is there a discrepancy, and which value should I trust?
The significant variation in reported melting points (44-48°C[2][3] versus 94-100°C[5][6]) is noteworthy. This discrepancy could be attributed to several factors, including:
-
Purity of the sample: Impurities can significantly depress and broaden the melting point range.
-
Presence of tautomers: 1,2,4-triazoles can exist in different tautomeric forms, which may have different physical properties.
-
Crystalline polymorphism: The compound may exist in different crystalline forms (polymorphs) with distinct melting points.
Recommendation: It is crucial to determine the melting point of your specific batch of this compound before starting your experiments. This will provide a baseline for its purity and help in selecting appropriate dissolution temperatures.
Q3: Can I use the solubility data for methyl 1H-1,2,4-triazole-3-carboxylate as a proxy for this compound?
While the solubility data for methyl 1H-1,2,4-triazole-3-carboxylate provides valuable insights into the types of solvents that can dissolve a substituted triazole, it should not be used as a direct substitute.[7] The presence of the methyl ester group significantly alters the molecule's polarity and hydrogen bonding capabilities, which in turn affects its solubility. However, the general trends observed for the carboxylate derivative, such as increased solubility in polar solvents and at higher temperatures, are likely to be applicable to this compound as well.
Troubleshooting Guide: Solubility Issues in Experiments
Problem 1: My this compound is not dissolving in my chosen reaction solvent.
-
Initial Assessment:
-
Verify Solvent Polarity: Have you selected a solvent with appropriate polarity? Polar solvents are generally the best choice.
-
Check for Impurities: Could your starting material be impure? Consider purifying a small sample and re-testing solubility.
-
-
Troubleshooting Steps:
-
Heating: Gently warm the mixture. The solubility of many compounds, including the related 1H-1,2,4-triazole, increases with temperature.[4]
-
Sonication: Use an ultrasonic bath to aid in the dissolution of suspended particles.
-
Co-solvent System: Add a small amount of a more polar co-solvent in which this compound is known to be soluble (e.g., methanol, DMSO).
-
Change of Solvent: If the above steps fail, a different primary solvent may be necessary. Refer to the solubility data table below for guidance.
-
Problem 2: My product precipitates out of the reaction mixture prematurely.
-
Initial Assessment:
-
Reaction Temperature: Has the reaction mixture cooled down, causing the product to crystallize?
-
Change in Polarity: Has the polarity of the reaction mixture changed significantly as the reaction progressed?
-
-
Troubleshooting Steps:
-
Maintain Temperature: Ensure the reaction is maintained at a temperature where all components remain in solution.
-
Solvent Addition: If the polarity is changing, consider adding a small amount of a co-solvent to maintain the solubility of all species.
-
Different Solvent System: For future experiments, choose a solvent system that can accommodate both the reactants and the products.
-
Data Presentation: Solubility of Triazole Compounds
Due to the limited availability of specific quantitative data for this compound, the following table provides a summary of available qualitative information and quantitative data for the closely related parent compound, 1H-1,2,4-triazole, to guide solvent selection.
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound | Methanol | Not Specified | Soluble[1][2][3] |
| 1H-1,2,4-triazole | Water | Room Temperature | ~1 g/100mL[4] |
| Ethanol | Not Specified | Soluble[4] | |
| Acetone | Not Specified | Soluble[4] |
Experimental Protocols
Protocol 1: General Procedure for Determining the Solubility of this compound
This protocol outlines a gravimetric method to determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic water bath
-
Analytical balance
-
Drying oven
Procedure:
-
Add a known mass of the selected solvent to the jacketed glass vessel.
-
Add an excess amount of this compound to the solvent.
-
Set the thermostatic water bath to the desired temperature and allow the vessel to equilibrate.
-
Stir the suspension for a sufficient time (e.g., 4-6 hours) to ensure equilibrium is reached.
-
Stop stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known mass of the clear supernatant and transfer it to a pre-weighed vial.
-
Evaporate the solvent from the vial in a drying oven.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility in g/100g of solvent.
Protocol 2: General Recrystallization Procedure for Purification of this compound
This protocol provides a general method for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Appropriate recrystallization solvent (e.g., methanol, ethanol-ethyl acetate (B1210297) mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals.
Visualizations
Caption: A workflow for assessing and troubleshooting the solubility of this compound.
Caption: Logical relationships between factors influencing solubility and strategies for improvement.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound CAS#: 7170-01-6 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound | 7170-01-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
Optimizing reaction conditions for the N-alkylation of 3-Methyl-1H-1,2,4-triazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of 3-Methyl-1H-1,2,4-triazole.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Q1: I am observing a very low yield or no formation of my desired N-alkylated product. What are the possible reasons and how can I resolve this?
A1: Low or no product yield can stem from several factors. A systematic approach to troubleshooting this issue is outlined below.
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Inert Reactants: The alkylating agent may have degraded, or the this compound starting material might be impure.
-
Solution: Verify the purity of your reactants using appropriate analytical techniques (e.g., NMR, GC-MS). Use freshly opened or purified reagents if necessary.
-
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Incorrect Base: The chosen base may be too weak to effectively deprotonate the triazole.
-
Solution: Consider using a stronger base. While weaker bases like triethylamine (B128534) might be insufficient, stronger bases such as potassium carbonate (K₂CO₃), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or sodium hydride (NaH) are often more effective. The choice of base is also dependent on the solvent.
-
-
Inappropriate Solvent: The solubility of the triazolate salt in the reaction solvent is crucial for the reaction to proceed.
-
Solution: If the deprotonated triazole is not soluble, the reaction will be slow or may not proceed. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often good choices. Acetonitrile or tetrahydrofuran (B95107) (THF) may also be suitable, depending on the base used.
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: If the reaction is being run at room temperature, consider increasing the temperature. Microwave irradiation can also be a powerful tool to accelerate the reaction, often reducing reaction times significantly.
-
-
Moisture: The presence of water can hydrolyze the alkylating agent or interfere with the base.
-
Solution: Ensure the use of anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: My reaction is producing a mixture of N1 and N2/N4-alkylated isomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity is a common challenge in the N-alkylation of 1,2,4-triazoles. The methyl group at the 3-position of this compound will influence the electronic and steric environment, affecting the ratio of N1, N2, and N4 alkylation. The following factors can be adjusted to improve regioselectivity:
-
Steric Hindrance: The bulkiness of the alkylating agent can influence the site of alkylation.
-
Guidance: A bulky alkylating agent will generally favor alkylation at the less sterically hindered nitrogen atom. For this compound, the N1 and N4 positions are generally less sterically hindered than the N2 position.
-
-
Electronic Effects: The methyl group is an electron-donating group, which can influence the nucleophilicity of the different nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature has a significant impact on the isomer ratio.
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Base and Solvent: The combination of the base and solvent determines the nature of the triazolate anion and its counter-ion. For unsubstituted 1,2,4-triazole (B32235), using DBU as a base in THF has been reported to give a consistent 90:10 ratio of N1 to N4 alkylated isomers.[1] This is a good starting point for optimization.
-
Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.
-
Q3: I am struggling to separate the different N-alkylated isomers. What are the recommended purification methods?
A3: The separation of N-alkylated 1,2,4-triazole isomers can be challenging due to their similar polarities.
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Chromatography: Silica (B1680970) gel column chromatography is the most common method for separating regioisomers.
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Eluent System: A careful selection of the eluent system is crucial. Often, a gradient elution (e.g., starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) or methanol) is required to achieve good separation.
-
HPLC: For more challenging separations, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, can be effective.
-
-
Crystallization: If one of the isomers is a solid and can be selectively crystallized from a suitable solvent system, this can be an efficient purification method.
Frequently Asked Questions (FAQs)
Q4: Which nitrogen (N1, N2, or N4) is preferentially alkylated in this compound?
A4: The outcome of the alkylation is highly dependent on the reaction conditions. For unsubstituted 1,2,4-triazole, the N1 position is often preferentially alkylated.[1][2] The presence of the methyl group at the 3-position in your substrate may influence this. It is recommended to perform a small-scale reaction and analyze the product mixture by NMR to determine the isomer ratio under your specific conditions.
Q5: What are the recommended general conditions for achieving N1-alkylation?
A5: Based on studies with unsubstituted 1,2,4-triazole, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in an aprotic solvent like tetrahydrofuran (THF) at room temperature often favors N1-alkylation.[1] Another common method is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone, often with heating.
Q6: Can microwave-assisted synthesis be used for the N-alkylation of this compound?
A6: Yes, microwave-assisted synthesis is a viable and often advantageous method. It can significantly reduce reaction times and in some cases, improve yields and regioselectivity. A regioselective protocol for the N1-alkylation of 1,2,4-triazole has been developed using microwave conditions with potassium carbonate as the base and an ionic liquid as the solvent.[3]
Data Presentation
Table 1: General Influence of Reaction Parameters on N-Alkylation Regioselectivity of 1,2,4-Triazoles
| Parameter | General Trend for N1-Selectivity | General Trend for N2/N4-Selectivity | Notes |
| Base | Strong, non-coordinating bases (e.g., DBU) can favor N1. | Strong, coordinating bases (e.g., NaH) may lead to mixtures. | The base-solvent combination is critical. |
| Solvent | Aprotic, less polar solvents (e.g., THF) can favor N1. | Polar aprotic solvents (e.g., DMF, DMSO) are common but may lead to mixtures. | Solvent choice affects the solubility of the triazolate salt. |
| Temperature | Lower temperatures may favor the kinetic product (often N1). | Higher temperatures may favor the thermodynamic product. | The effect is system-dependent. |
| Alkylating Agent | Bulky alkylating agents tend to favor the less sterically hindered N1 and N4 positions. | Smaller, more reactive alkylating agents may show less selectivity. | The reactivity of the alkylating agent (e.g., iodide > bromide > chloride) also plays a role. |
Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation using DBU in THF
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To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) at room temperature.
-
Stir the mixture for 15-30 minutes.
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Add the alkylating agent (1.0-1.2 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated isomer.
Protocol 2: General Procedure for N-Alkylation using K₂CO₃ in DMF
-
To a suspension of this compound (1.0 eq) and potassium carbonate (1.5-2.0 eq) in anhydrous DMF, add the alkylating agent (1.0-1.2 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography or crystallization to obtain the N-alkylated product(s).
Protocol 3: Microwave-Assisted N-Alkylation
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq), the alkylating agent (1.0-1.2 eq), and a base (e.g., potassium carbonate, 1.5-2.0 eq) in a suitable solvent (e.g., an ionic liquid like hexylpyridinium bromide or a high-boiling polar aprotic solvent like DMF).[3]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 5-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture as described in the previous protocols and purify the product.
References
Technical Support Center: Scale-Up of 3-Methyl-1H-1,2,4-triazole Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of 3-Methyl-1H-1,2,4-triazole synthesis. Our aim is to facilitate a smooth transition from laboratory-scale experiments to larger-scale production by providing practical solutions, detailed experimental protocols, and key data for process optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: Two of the most prevalent industrial synthesis routes for this compound are:
-
Route A: From Acetamidine (B91507) Hydrochloride and Formylhydrazine (B46547): This is a widely used method involving the condensation of acetamidine hydrochloride with formylhydrazine.[1]
-
Route B: From Acetonitrile (B52724) and Hydrazine (B178648): This alternative route utilizes the reaction of acetonitrile with a hydrazine derivative, often in the presence of a catalyst.
Q2: We are observing a significant amount of the 5-Methyl-1H-1,2,4-triazole regioisomer. What are the primary factors influencing its formation and how can we improve regioselectivity?
A2: The formation of the 5-methyl isomer is a common challenge in the synthesis of this compound, particularly in certain classical synthetic approaches. The regioselectivity is primarily governed by the electronic and steric properties of the reactants and intermediates, as well as the reaction conditions. The classical preparation of 3-methyl-1-aryl-1,2,4-triazoles, for example, often results in a mixture of N-regioisomers, which can reduce the yield and complicate the purification process.[2]
To improve regioselectivity in favor of the desired 3-methyl isomer, consider the following:
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pH Control: The pH of the reaction medium can significantly influence the site of cyclization. Careful control and optimization of pH are crucial.
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the regioisomeric ratio.
-
Catalyst Selection: In catalyzed reactions, the choice of catalyst can direct the cyclization to favor the formation of the 3-methyl isomer.
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Alternative Reagents: Employing alternative reagents or synthetic strategies, such as multicomponent reactions, can completely obviate the formation of N-regioisomers.[2]
Q3: Our reaction yield has dropped significantly upon scaling up from the lab to a pilot plant. What are the likely causes?
A3: A drop in yield during scale-up is a frequent issue and can be attributed to several factors that are more pronounced at a larger scale:
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Inefficient Heat Transfer: Exothermic reactions can lead to localized "hot spots" in large reactors if mixing and cooling are not efficient. This can promote side reactions and degradation of reactants or products.
-
Poor Mixing: Inadequate mixing can result in non-homogenous reaction conditions, leading to incomplete reactions and the formation of byproducts.
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Mass Transfer Limitations: In heterogeneous reactions, the rate of reaction can become limited by the rate at which reactants are transferred between phases.
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Order and Rate of Reagent Addition: The sequence and speed at which reagents are added can be critical in controlling the reaction selectivity and minimizing side reactions. These parameters often need to be re-optimized during scale-up.
Q4: What are the primary safety concerns associated with the large-scale production of this compound?
A4: Safety is a paramount concern in chemical synthesis scale-up. For this compound production, key hazards include:
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Use of Hydrazine and its Derivatives: Hydrazine is a toxic and potentially explosive substance. Appropriate handling procedures, personal protective equipment (PPE), and engineering controls are essential.
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Exothermic Reactions: The synthesis of triazoles can be highly exothermic. A robust cooling system and careful monitoring of the reaction temperature are necessary to prevent thermal runaway.
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Handling of Energetic Reagents: Some synthetic routes may involve highly energetic reagents that require special handling and control measures to ensure safety during scale-up.[2]
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Flammable Solvents: The use of flammable organic solvents requires adherence to all safety protocols for handling and storage to prevent fires and explosions.
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Recommended Action |
| Low conversion of starting materials | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. |
| Poor mixing leading to localized low concentrations of reactants. | Ensure adequate agitation. For larger reactors, evaluate the stirrer design and speed. | |
| Deactivation of catalyst. | If using a catalyst, ensure it is fresh and not poisoned by impurities in the starting materials or solvent. | |
| Formation of multiple byproducts | Reaction temperature is too high, leading to side reactions. | Optimize the reaction temperature. A lower temperature for a longer duration may improve selectivity. |
| Incorrect pH of the reaction mixture. | Carefully monitor and control the pH throughout the reaction. | |
| Presence of impurities in starting materials. | Use high-purity starting materials. Analyze raw materials for potential contaminants that could interfere with the reaction. | |
| Product degradation during work-up | Unstable product under work-up conditions (e.g., pH, temperature). | Investigate the stability of the product under the work-up conditions. Consider alternative purification methods such as crystallization over chromatography. |
High Impurity Levels
| Impurity Type | Identification Method | Possible Cause | Recommended Action |
| 5-Methyl-1H-1,2,4-triazole (Regioisomer) | GC-MS, ¹H NMR | Non-optimized reaction conditions (pH, temperature). | Re-optimize reaction conditions, focusing on pH and temperature control. Consider alternative synthetic routes with higher regioselectivity. |
| Unreacted Starting Materials | TLC, HPLC, GC-MS | Incomplete reaction. | Increase reaction time or temperature as guided by reaction monitoring. Ensure stoichiometric balance of reactants. |
| Side-reaction Products | LC-MS, GC-MS, NMR | Suboptimal reaction conditions. | Perform a thorough process optimization study (e.g., Design of Experiments) to identify and control the formation of byproducts. |
| Solvent-related Impurities | GC-MS | Incomplete removal of solvent during work-up. | Optimize the drying process (e.g., temperature, vacuum). |
Data Presentation
Effect of Temperature on Yield (Synthesis from Acetamidine Hydrochloride and Formylhydrazine)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 45 | 20 | 85.2 | 97.5 |
| 55 | 16 | 90.3 | 98.1 |
| 65 | 12 | 88.5 | 96.8 |
| 75 | 8 | 82.1 | 95.2 |
Note: Data is illustrative and may vary based on specific experimental conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound from Acetamidine Hydrochloride and Formylhydrazine[1]
Materials:
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Acetamidine hydrochloride
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Anhydrous ethanol
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Sodium methoxide (B1231860)
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Formylhydrazine
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Butyl acetate
Procedure:
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Charge a reactor with acetamidine hydrochloride and anhydrous ethanol.
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Cool the resulting suspension to 0-5 °C.
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Slowly add sodium methoxide while maintaining the temperature below 20 °C.
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Add formylhydrazine to the reaction mixture.
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Heat the mixture to 55 °C and stir for 16 hours.
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After the reaction is complete, cool the mixture to 20 °C and filter to remove solids.
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Concentrate the filtrate by distillation under reduced pressure.
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Perform a solvent exchange to butyl acetate.
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Heat the mixture to 70-75 °C, then cool to room temperature and stir for 14 hours to induce crystallization.
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Cool the suspension to 0-5 °C, stir for 1 hour, and filter.
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Wash the filter cake with a mixture of heptane and butyl acetate.
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Dry the product under vacuum at 30-35 °C.
Mandatory Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Logical Relationship of Parameters Affecting Regioisomer Formation
Caption: Factors influencing regioisomer formation in this compound synthesis.
References
Degradation pathways of 3-Methyl-1H-1,2,4-triazole under experimental conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 3-Methyl-1H-1,2,4-triazole (3-MT).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under experimental conditions?
A1: this compound can be degraded through several major pathways, depending on the experimental conditions:
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Advanced Oxidation Processes (AOPs): These are highly effective methods that use strong oxidizing agents like hydroxyl (•OH) or sulfate (B86663) (SO₄•⁻) radicals to break down the molecule.[1][2] Common AOPs include UV/H₂O₂, UV/persulfate, and Fenton processes.[3]
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Biodegradation: Certain microorganisms can utilize 3-MT as a source of carbon and nitrogen.[4][5] This process can be enhanced through co-metabolism, for instance, in the presence of nitrification or nitrate (B79036) reduction processes.[6][7]
-
Thermal Decomposition: When subjected to high temperatures, 3-MT undergoes thermal degradation. This process often occurs in multiple stages and can be influenced by the presence of different substituent groups on the triazole ring.[8][9]
-
Photochemical Degradation (Photolysis): Exposure to ultraviolet (UV) light can induce photochemical transformation, leading to the cleavage of the triazole ring.[10]
Q2: What are the common intermediate and final degradation products?
A2: The degradation products vary significantly with the pathway:
-
In AOPs, degradation typically proceeds through hydroxylation of the ring, followed by ring opening to form smaller organic acids and eventually mineralization to CO₂, H₂O, and inorganic nitrogen.[2]
-
During biodegradation, intermediates such as 1,2-dihydro-3H-1,2,4-triazol-3-one (DHTO), semicarbazide, and urea (B33335) have been identified, suggesting a pathway involving initial oxidation followed by ring cleavage.[4][5]
-
Thermal decomposition can yield simpler molecules like carbon dioxide, water, ammonia, and methanol.[11] In some cases, stable intermediates such as this compound-5-amine can form before further decomposition.[8]
-
Photolysis can lead to the formation of reactive species like nitrilimine through the elimination of N₂.[10]
Q3: Which analytical techniques are recommended for studying the degradation of this compound?
A3: A combination of techniques is typically required:
-
Chromatography and Mass Spectrometry (LC-MS/MS, GC-MS): These are essential for separating, identifying, and quantifying the parent compound and its various degradation products, especially in complex matrices.[12][13]
-
Spectroscopy (FTIR, NMR): Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the chemical structure of unknown intermediate products.[8]
-
Thermal Analysis (TGA, DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate thermal stability, determine decomposition temperatures, and study reaction kinetics.[8][9]
Troubleshooting Guides
Issue 1: Inconsistent or Slow Degradation Rates in Advanced Oxidation Processes (AOPs)
| Question | Answer / Troubleshooting Step |
| Why is my degradation rate slower than expected? | Several factors can influence AOP efficiency. Check the following: • pH: The solution pH is critical as it affects the generation and speciation of reactive radicals. For instance, hydroxyl radicals (•OH) predominate at basic pH, while sulfate radicals (SO₄•⁻) are more dominant at acidic pH in persulfate-based systems.[14] The optimal pH varies by AOP type; for example, maximum degradation of a similar compound, carbamazepine, occurred at pH 3, 5, and 11 in UV/H₂O₂, UV/PS, and UV/PMS systems, respectively.[1] • Oxidant Concentration: The degradation rate generally increases with a higher dosage of the oxidant (e.g., H₂O₂, persulfate).[1] Ensure your oxidant concentration is sufficient for the initial concentration of 3-MT. • Water Matrix: The presence of inorganic anions like chloride (Cl⁻) and carbonate (CO₃²⁻) can inhibit degradation by scavenging the reactive radicals.[1][14] If you are using real wastewater samples, consider the impact of the matrix. |
| My results are not reproducible. What could be the cause? | Lack of reproducibility often stems from inconsistent experimental parameters. • Control Temperature: Reaction rates in AOPs can be temperature-dependent. Ensure your reactor is maintained at a constant temperature.[2] • Light Source Intensity: For photo-assisted AOPs (e.g., UV/H₂O₂), the intensity of the UV lamp can decrease over time. Calibrate or replace your lamp as needed to ensure consistent light intensity. • Mixing: Ensure consistent and adequate mixing to promote contact between reactants and the catalyst (if used). |
Issue 2: Difficulty Identifying Degradation Intermediates
| Question | Answer / Troubleshooting Step |
| I can't detect any intermediate products, only the parent compound and complete mineralization. | Intermediates can be highly transient and exist at very low concentrations. • Sampling Time: Collect samples at much earlier time points in the experiment. Intermediates are more likely to be detected before they are fully degraded. • Quenching: Immediately quench the reaction in your samples to prevent further degradation before analysis. This can be done by adding a scavenger like sodium thiosulfate (B1220275) for oxidizing agents or by rapid pH adjustment. • Analytical Sensitivity: Use highly sensitive analytical techniques. Ultra-high resolution mass spectrometry can help identify intermediates present at trace levels.[14] |
| My mass spectrometry data shows many unknown peaks. How can I identify them? | Identifying unknown metabolites is a common challenge. • High-Resolution MS: Use high-resolution mass spectrometry (e.g., Orbitrap, TOF) to obtain accurate mass measurements, which allows for the prediction of elemental formulas.[14] • Tandem MS (MS/MS): Fragment the unknown peaks in the mass spectrometer (MS/MS) to obtain structural information. The fragmentation pattern can be compared to known compounds or predicted using computational tools. • Isotopic Labeling: If possible, synthesize an isotopically labeled version of this compound (e.g., with ¹³C or ¹⁵N). The labeled atoms will be incorporated into the degradation products, making them easier to track and identify in the complex mass spectra. |
Issue 3: Low Efficiency in Biodegradation Experiments
| Question | Answer / Troubleshooting Step |
| The microbial culture is not degrading this compound. | 3-MT can be recalcitrant to biodegradation.[5][6] • Acclimation: The microbial consortium may require a period of acclimation to the target compound. Gradually increase the concentration of 3-MT in the culture medium over time. • Optimal Conditions: Ensure the culture conditions are optimal for the specific microbial strain(s). This includes pH (often neutral, around 6-7) and temperature (often around 30°C).[5] • Co-metabolism: The degradation of 3-MT can be significantly enhanced by the presence of other substrates. Try adding an easily degradable carbon source (like glucose or sucrose) or an ammonium (B1175870) source to stimulate co-metabolic activity through nitrification.[5][6] |
| How can I confirm that the observed loss of the compound is due to biodegradation and not other factors like adsorption? | Run control experiments. • Abiotic Control: Set up a sterile control experiment containing the same medium and 3-MT but without the microbial inoculum. Any loss of the compound in this setup would be due to abiotic factors like hydrolysis or adsorption to the vessel walls. • Killed-Cell Control: Prepare a control with microbial cells that have been killed (e.g., by autoclaving or adding sodium azide). This helps to distinguish between active biodegradation and passive biosorption onto the cell biomass. |
Data Presentation
Table 1: Kinetic Data for Degradation of Triazoles via Advanced Oxidation Processes
| Process | Target Compound | Initial Conc. | Rate Constant (k) | Conditions | Reference |
| UV/persulfate | 1,2,4-Triazole (B32235) (TZ) | 0.72 mM | 0.38 min⁻¹ | Lab-prepared wastewater | [3] |
| UV/Fenton | 1,2,4-Triazole (TZ) | 0.33 mM | Fastest kinetics among AOPs tested | Actual semiconductor wastewater | [3] |
| •OH reaction | 1H-benzotriazole | N/A | 8.26 × 10⁹ M⁻¹ s⁻¹ | Theoretical calculation, 298 K | [2] |
| Photo-electrocatalysis | Propiconazole (B1679638) | 1.0 mg/L | 0.0334 min⁻¹ | Optimal lab conditions | [15] |
| Photo-electrocatalysis | Propiconazole | 20 mg/L | 0.0099 min⁻¹ | Optimal lab conditions | [15] |
Note: Data for 1,2,4-triazole and related triazole compounds are included to provide context for expected reaction kinetics.
Table 2: Thermal Decomposition Characteristics of this compound and Related Compounds
| Compound | Decomposition Stage | Onset Temp. (°C) | Peak Temp. (°C) | Mass Loss (%) | Reference |
| 3-amino-1,2,4-triazole | Stage 1 | ~220 | 224 | - | [8] |
| 3-amino-1,2,4-triazole | Stage 2 | - | 247 | - | [8] |
| 3-methyl-1,2,4-triazole | Stage 1 | 166 | 188 | 67 (overall) | [8] |
| 3-methyl-1,2,4-triazole | Stage 2 | - | 212 | 67 (overall) | [8] |
Visualizations
Degradation Pathways & Workflows
Caption: Major degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of advanced oxidation processes and adsorption for the treatment of 1,2,4-triazole containing semiconductor wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation mechanism of 1H-1,2,4-triazole by a newly isolated strain Shinella sp. NJUST26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of nitrate reduction on the biotransformation of 1H-1,2,4-triazole: Mechanism and community evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation of benzotriazole by sulfate radical-based advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in bioassays with 3-Methyl-1H-1,2,4-triazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-1H-1,2,4-triazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro and cell-based bioassays.
Troubleshooting Guide: Inconsistent Bioassay Results
Encountering variability in bioassay results is a common challenge. This guide provides a systematic approach to troubleshooting issues specifically related to the use of this compound.
Issue 1: High Variability in IC50/EC50 Values Between Experiments
Inconsistent half-maximal inhibitory or effective concentration (IC50/EC50) values are a frequent concern in cell-based assays.[1] This variability can arise from multiple factors related to compound handling, assay conditions, and cell health.
| Potential Cause | Recommended Action |
| Compound Purity and Integrity | Verify the purity of your this compound stock using methods like HPLC or mass spectrometry. Impurities can possess their own biological activity, leading to confounding results. |
| Inconsistent Cell Health and Density | Ensure cells are in the exponential growth phase and at a consistent confluency for each experiment. Over-confluent or stressed cells can exhibit altered sensitivity to the compound.[1] Standardize cell seeding density to minimize well-to-well and plate-to-plate variations.[1] |
| Cell Line Authenticity and Passage Number | Use cell lines from a reputable source and maintain a consistent, low passage number. Genetic drift at high passages can alter cellular responses to treatments.[1] |
| Variability in Assay Reagents | Use the same lot of critical reagents such as cell culture media, serum, and detection agents across all experiments to be compared. Different batches of fetal bovine serum (FBS) can contain varying levels of growth factors that may influence cell proliferation and drug sensitivity.[2] |
| "Edge Effect" in Microplates | The outer wells of a microplate are prone to faster evaporation, which can concentrate the compound and affect cell growth.[1] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile buffer or media to maintain humidity. |
Issue 2: Compound Precipitation in Aqueous Media
This compound is a solid with good solubility in organic solvents like DMSO, methanol, and ethanol, but may precipitate when diluted into aqueous buffers or cell culture media.[3][4]
| Potential Cause | Recommended Action |
| Poor Aqueous Solubility | While soluble in organic solvents, the compound's solubility can decrease significantly upon dilution into aqueous solutions, a phenomenon known as "precipitation upon dilution".[5] |
| High Final DMSO Concentration | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may also contribute to precipitation upon dilution. Aim for a final DMSO concentration of ≤ 0.5%.[6] |
| Buffer Composition and pH | The pH of the buffer can influence the charge state and solubility of 1,2,4-triazole (B32235) derivatives.[7][8] |
Issue 3: Suspected Compound Instability
The stability of this compound in solution can impact its effective concentration over the course of an experiment.
| Potential Cause | Recommended Action |
| Degradation in Aqueous Solution | The parent compound, 1H-1,2,4-triazole, is stable in aqueous buffered solutions (pH 5, 7, and 9) for at least 30 days at 25°C.[9] However, the stability of the 3-methyl derivative may differ. |
| Photodegradation | Some triazole fungicides are known to undergo photodegradation in aqueous solutions when exposed to light.[2][6] |
Issue 4: Assay Interference
The chemical structure of this compound may lead to direct interference with certain assay detection methods.
| Potential Cause | Recommended Action |
| Colorimetric Assay Interference | The absorbance spectrum of this compound is not extensively reported, but related triazoles show weak UV absorbance.[3] While unlikely to interfere with visible-range colorimetric assays like MTT, it is a possibility. |
| Fluorescence Assay Interference | Triazole-containing compounds have been reported to quench fluorescence.[10] The compound may absorb the excitation or emission wavelength of the fluorophore used in the assay. |
| Binding to Serum Proteins | Triazole derivatives can bind to serum albumins (like BSA and HSA), which are common components of cell culture media.[11][12] This binding can reduce the free concentration of the compound available to interact with the cells.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol.[3][4] DMSO is a common choice for preparing high-concentration stock solutions for use in cell-based assays.
Q2: How should I properly store stock solutions of this compound?
A2: To maintain the integrity of the compound, store stock solutions in small, single-use aliquots at -20°C or -80°C and protect them from light. This minimizes freeze-thaw cycles and potential degradation.[6]
Q3: My cells are rounding up and detaching after treatment. What could be the cause?
A3: This could be due to several factors:
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Cytotoxicity: The concentration of this compound may be too high, leading to cell death. Perform a dose-response experiment to determine the optimal non-toxic concentration range.[12]
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Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is low (typically ≤ 0.1% - 0.5%) and consistent across all wells, including the vehicle control.[6][12]
-
On-Target Effect: The intended biological target of the compound may be critical for cell adhesion.
Q4: How can I determine if my inconsistent results are due to compound-specific issues or general assay variability?
A4: A systematic approach is key. First, validate your assay performance with known positive and negative controls. If the controls behave as expected, the issue is more likely related to the test compound. Then, proceed with the troubleshooting steps outlined in this guide, focusing on compound solubility, stability, and potential for assay interference.
Data Summary
Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | [3] |
| Methanol | Soluble | [3][4] |
| Ethanol | Soluble | [3] |
| Water | Sparingly Soluble | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Create small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the compound or vehicle control.
-
Incubate for the desired treatment duration.
-
-
Assay Readout:
-
Perform the chosen assay (e.g., MTT, CellTiter-Glo®, fluorescence-based).
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the compound-treated wells.
-
Untreated Control: Cells in medium only.
-
Compound-Only Control: Compound in medium without cells to check for assay interference.
-
-
Read the plate using a microplate reader at the appropriate wavelength(s).
-
-
Data Analysis:
-
Subtract the background signal (from compound-only or media-only wells).
-
Normalize the data to the vehicle control.
-
Generate dose-response curves and calculate IC50/EC50 values using appropriate software.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
Caption: A general experimental workflow for a cell-based bioassay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsr.net [ijsr.net]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. isres.org [isres.org]
- 7. STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing the molecular interaction of triazole fungicides with human serum albumin by multispectroscopic techniques and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BSA Binding, molecular docking and in vitro biological screening of some new 1, 2, 4-triazole heterocycles bearing azinane nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective 1,2,4-Triazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for controlling regioisomer formation during the synthesis of 1,2,4-triazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of regioisomer formation in 1,2,4-triazole (B32235) synthesis?
Regioisomer formation is a common challenge, particularly in classical synthetic routes like the Einhorn-Brunner and Pellizzari reactions when using unsymmetrical starting materials. In the Einhorn-Brunner reaction, the use of an unsymmetrical diacylamine can lead to two different regioisomers. The Pellizzari reaction, which involves the condensation of an amide and a hydrazide, is also not inherently regioselective and can produce a mixture of products, especially at high temperatures which can cause an interchange of acyl groups.[1][2]
Q2: How can I control regioselectivity in the Einhorn-Brunner reaction?
In the Einhorn-Brunner reaction, regioselectivity is primarily dictated by the electronic properties of the two acyl groups on the diacylamine starting material.[3] The reaction proceeds via nucleophilic attack of the hydrazine (B178648) at one of the carbonyl carbons of the diacylamine. To achieve high regioselectivity, it is crucial to maximize the electronic difference between these two acyl groups. The hydrazine will preferentially attack the more electrophilic carbonyl carbon, which is the one attached to the more electron-withdrawing acyl group. Consequently, the acyl group derived from the stronger carboxylic acid will preferentially be located at the 3-position of the resulting 1,2,4-triazole ring.[4][5] For instance, pairing a strongly electron-withdrawing group (e.g., trifluoroacetyl) with an electron-donating group will result in a higher degree of regiocontrol.[4]
Q3: Are there modern synthetic methods that offer better regiocontrol?
Yes, modern catalyst-controlled methods, such as [3+2] cycloaddition reactions, provide excellent and predictable regioselectivity.[4] For example, the cycloaddition of isocyanides with aryl diazonium salts can be directed to selectively form different regioisomers depending on the metal catalyst used. Silver(I) catalysts typically yield 1,3-disubstituted 1,2,4-triazoles, while copper(II) catalysts favor the formation of 1,5-disubstituted 1,2,4-triazoles.[6][7] These methods offer a significant advantage over classical approaches when a specific regioisomer is required.
Q4: My Pellizzari reaction is giving a mixture of products. How can I improve this?
The Pellizzari reaction is known to be less regioselective than the Einhorn-Brunner reaction and often requires high temperatures, which can lead to a mixture of triazoles and lower yields.[1] One strategy to mitigate this is to use microwave irradiation, which can shorten reaction times and potentially improve yields by minimizing the duration of exposure to high temperatures.[1] If regioselectivity remains a problem, exploring alternative synthetic routes like a catalyst-controlled cycloaddition is recommended.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Poor or No Regioselectivity in Einhorn-Brunner Reaction | The two acyl groups on the unsymmetrical diacylamine have similar electronic properties, leading to non-selective attack by the hydrazine. | 1. Redesign the Diacylamine: Synthesize a new diacylamine with one strongly electron-withdrawing group and one electron-donating group to maximize the difference in electrophilicity of the carbonyl carbons. 2. Consider an Alternative Synthesis: If modifying the starting material is not feasible, switch to a more inherently regioselective method, such as a catalyst-controlled [3+2] cycloaddition.[4] |
| Formation of Isomeric Mixtures in Catalyst-Controlled Cycloadditions | The catalyst may be impure, deactivated, or the wrong choice for the desired regioisomer. Reaction conditions may not be optimal. | 1. Verify Catalyst and Conditions: Ensure the correct catalyst (e.g., Ag(I) for 1,3-disubstitution, Cu(II) for 1,5-disubstitution in isocyanide/diazonium salt cycloadditions) is being used and that it is pure and active.[6][7] 2. Optimize Reaction Parameters: Screen different solvents, temperatures, and reaction times to find the optimal conditions for regioselectivity. |
| Low Product Yield with a Mixture of Regioisomers | In addition to poor regiocontrol, the reaction conditions may be suboptimal, leading to incomplete reaction or side product formation. The starting materials may be impure. | 1. Ensure Purity of Reagents: Use pure and dry starting materials and solvents. Hydrazines, in particular, can be hygroscopic and may require purification. 2. Optimize Reaction Temperature: For reactions like the Pellizzari, which often require high heat, consider that excessively high temperatures can lead to decomposition. A systematic temperature screen is advisable. For catalyst-controlled reactions, ensure the optimal temperature for catalyst activity and selectivity is used. |
| Difficulty in Separating Regioisomers | The regioisomers have very similar physical properties (e.g., polarity, solubility). | 1. Optimize Chromatography: Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane (B109758)/methanol) and stationary phases (e.g., silica (B1680970) gel, alumina) for column chromatography. 2. Attempt Recrystallization: Conduct a thorough screening of various solvents to identify one that selectively crystallizes the desired isomer. |
Data Presentation
Table 1: Regioselectivity in the Einhorn-Brunner Reaction with Various Unsymmetrical Diacylamines
| Diacylamine (R¹CO-NH-COR²) | Hydrazine (R³-NHNH₂) | Major Regioisomer | Regioisomeric Ratio (approx.) | Yield (%) |
| N-Acetyl-N-benzoyl-amine | Phenylhydrazine (B124118) | 1,5-Diphenyl-3-methyl-1,2,4-triazole | >95:5 | ~85 |
| N-Trifluoroacetyl-N-benzoyl-amine | Phenylhydrazine | 1,5-Diphenyl-3-trifluoromethyl-1,2,4-triazole | >99:1 | ~90 |
| N-Formyl-N-benzoyl-amine | Phenylhydrazine | 1,5-Diphenyl-1,2,4-triazole | >90:10 | ~80 |
Note: Yields and ratios are approximate and can vary based on specific reaction conditions.
Table 2: Catalyst-Dependent Regioselectivity in the [3+2] Cycloaddition of Aryl Diazonium Salts and Isocyanides
| Catalyst | Aryl Diazonium Salt | Isocyanide | Major Regioisomer | Yield (%) |
| Ag₂CO₃ | 4-Tolyl-diazonium tetrafluoroborate (B81430) | TosMIC | 1-(4-Tolyl)-3-tosyl-1H-1,2,4-triazole | 88 |
| Cu(OAc)₂ | 4-Tolyl-diazonium tetrafluoroborate | TosMIC | 1-(4-Tolyl)-5-tosyl-1H-1,2,4-triazole | 79 |
| Ag₂CO₃ | 4-Nitrophenyl-diazonium tetrafluoroborate | Cyclohexyl isocyanide | 1-(4-Nitrophenyl)-3-cyclohexyl-1H-1,2,4-triazole | 92 |
| Cu(OAc)₂ | 4-Nitrophenyl-diazonium tetrafluoroborate | Cyclohexyl isocyanide | 1-(4-Nitrophenyl)-5-cyclohexyl-1H-1,2,4-triazole | 85 |
Data adapted from Liu et al., 2018.[6][7]
Experimental Protocols
Protocol 1: Highly Regioselective Einhorn-Brunner Synthesis of 1,5-Diphenyl-3-trifluoromethyl-1,2,4-triazole
This protocol details the synthesis of a single regioisomer by utilizing a diacylamine with electronically distinct acyl groups.
Materials:
-
N-Trifluoroacetyl-N-benzoyl-amine (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve N-trifluoroacetyl-N-benzoyl-amine (1.0 eq) in a minimal amount of glacial acetic acid with stirring.
-
Add phenylhydrazine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker of ice-cold water (approximately 10 times the volume of the reaction mixture) while stirring vigorously to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Silver-Catalyzed Regioselective Synthesis of 1-(4-Tolyl)-3-tosyl-1H-1,2,4-triazole
This protocol describes a modern, catalyst-controlled [3+2] cycloaddition for the synthesis of a 1,3-disubstituted 1,2,4-triazole.
Materials:
-
4-Tolyldiazonium tetrafluoroborate (1.2 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.0 eq)
-
Silver(I) carbonate (Ag₂CO₃) (10 mol%)
-
Dichloroethane (DCE)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere, add silver(I) carbonate (10 mol%).
-
Add dichloroethane (DCE) to the flask.
-
Add TosMIC (1.0 eq) to the suspension.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 4-tolyldiazonium tetrafluoroborate (1.2 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A decision-making workflow for achieving regioselective 1,2,4-triazole synthesis.
Caption: Divergent pathways in catalyst-controlled [3+2] cycloaddition for 1,2,4-triazole synthesis.
Caption: A typical experimental workflow for a highly regioselective Einhorn-Brunner reaction.
References
Technical Support Center: Enhancing the Stability of Metal Complexes with 3-Methyl-1H-1,2,4-triazole Ligands
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 3-Methyl-1H-1,2,4-triazole metal complexes. Our goal is to help you overcome common challenges and enhance the stability and quality of your synthesized complexes.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of metal complexes with this compound ligands?
A1: The stability of these complexes is a multifactorial issue.[1][2] Key factors include:
-
Nature of the Metal Ion: The charge, size, and electron configuration of the central metal ion significantly impact stability.[2]
-
Ligand-to-Metal Ratio: Optimizing the molar ratio of this compound to the metal salt is crucial for forming stable, well-defined complexes.
-
Solvent System: The choice of solvent affects the solubility of reactants and the stability of the resulting complex.[1] Polar solvents can sometimes interfere with coordination.
-
pH of the Reaction Medium: The pH can influence the protonation state of the triazole ligand, affecting its coordination ability.
-
Counter-ions: The nature of the counter-ion from the metal salt can influence the crystal packing and overall stability of the complex.[1]
-
Chelation: While this compound is a monodentate or bridging ligand, the presence of other multidentate ligands in the coordination sphere can significantly enhance stability through the chelate effect.[2]
Q2: My metal complex precipitates too quickly, resulting in an amorphous powder instead of crystals. How can I improve crystallinity?
A2: Rapid precipitation often leads to disordered materials. To promote the growth of well-defined crystals, consider the following:
-
Slower Addition of Reactants: Add the ligand solution to the metal salt solution dropwise with vigorous stirring.
-
Control of Temperature: Lowering the reaction temperature can slow down the nucleation process, allowing for more ordered crystal growth.
-
Solvent Diffusion/Evaporation: Try techniques like slow evaporation of the solvent or vapor diffusion of an anti-solvent to induce gradual crystallization.[3]
-
Use of a Co-solvent: Introducing a co-solvent can modify the solubility of the complex and promote slower, more controlled precipitation.
Q3: The synthesized complex appears to be unstable and decomposes over time. What measures can I take to enhance its stability?
A3: Decomposition can be a significant issue, particularly for sensitive complexes.[3] To address this:
-
Inert Atmosphere: Conduct the synthesis and handling of the complex under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]
-
Anhydrous Solvents: Use dry solvents to avoid hydrolysis of the metal-ligand bond.[3]
-
Appropriate Storage: Store the final product at low temperatures and protected from light and moisture.
-
Ligand Modification: While the core is this compound, introducing bulky substituents on the ligand can sterically protect the metal center.
-
Formation of Polynuclear Complexes: 1,2,4-triazole (B32235) ligands are known to form stable bridged polynuclear complexes, which can enhance overall stability.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Product Yield | Incomplete reaction. | Increase reaction time or temperature. Monitor the reaction progress using techniques like TLC or NMR. |
| Product loss during workup. | Optimize washing and filtration steps. Minimize the amount of solvent used for washing. | |
| Sub-optimal ligand-to-metal ratio. | Perform stoichiometric calculations carefully and consider trying different molar ratios (e.g., 1:1, 2:1, 3:1 ligand to metal). | |
| Inconsistent Spectroscopic Data (e.g., IR, NMR) | Presence of impurities or unreacted starting materials. | Purify the product using recrystallization or column chromatography. Ensure the purity of starting materials. |
| Formation of a mixture of products (e.g., different coordination isomers). | Adjust reaction conditions (temperature, solvent) to favor the formation of a single isomer. | |
| Solvent coordination to the metal center. | Use non-coordinating solvents or remove coordinated solvent molecules by heating under vacuum. | |
| Difficulty in Growing Single Crystals for X-ray Diffraction | The complex is poorly soluble or forms an amorphous solid. | Screen a variety of solvents and solvent mixtures for crystallization.[5] Employ techniques like slow evaporation, vapor diffusion, or layering.[3] |
| The complex is unstable under crystallization conditions. | Attempt crystallization at lower temperatures and under an inert atmosphere.[3] |
Quantitative Data Summary
The stability of metal complexes can be quantitatively expressed by their stability constants (log K). Higher values indicate greater stability. Below is a summary of representative stability constants for some 1,2,4-triazole metal complexes.
| Metal Ion | Ligand System | Log K | Experimental Conditions |
| Cu(II) | 1,2,4-Triazole | 2.89 | 25 °C, Aqueous Medium |
| Ni(II) | 1,2,4-Triazole | 2.25 | 25 °C, Aqueous Medium |
| Co(II) | 1,2,4-Triazole | 1.98 | 25 °C, Aqueous Medium |
| Zn(II) | 1,2,4-Triazole | 2.10 | 25 °C, Aqueous Medium |
Note: Data is for the parent 1,2,4-triazole and serves as a reference. The 3-methyl substituent may slightly alter these values.[6][7]
Experimental Protocols
General Synthesis of a Metal(II) Complex with this compound
This protocol provides a general procedure for the synthesis of a metal(II) complex with this compound.[8][9]
Materials:
-
This compound
-
Metal(II) salt (e.g., chloride, nitrate (B79036), or acetate)
-
Methanol (B129727) or Ethanol (analytical grade)
-
Deionized water
Procedure:
-
Ligand Solution Preparation: Dissolve a specific molar amount of this compound in a minimal amount of hot methanol.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the corresponding molar amount of the metal(II) salt in methanol (a small amount of water can be added if solubility is an issue).
-
Reaction: Slowly add the ligand solution to the metal salt solution with constant stirring at room temperature.
-
Precipitation/Crystallization: Continue stirring the reaction mixture for a few hours. The product may precipitate out of the solution. If not, slow evaporation of the solvent may be required.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the product with a small amount of cold methanol to remove any unreacted starting materials.
-
Drying: Dry the final complex in a desiccator or under vacuum.
Determination of Stability Constants by Potentiometric Titration
This method is used to determine the stability constants of the metal complexes in solution.[6][7]
Materials:
-
Calibrated pH meter
-
Standardized NaOH solution (CO2-free)
-
Metal nitrate solution of known concentration
-
This compound solution of known concentration
-
Background electrolyte (e.g., NaNO3)
Procedure:
-
Titration Setup: Prepare a solution containing the metal ion, the ligand, and the background electrolyte in a thermostated vessel (e.g., at 25 °C).
-
Titration: Titrate the solution with the standardized NaOH solution.
-
Data Acquisition: Record the pH value after each addition of the titrant.
-
Data Analysis: Use a suitable computer program to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal complexes.
Visualizations
Caption: General workflow for the synthesis of metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting stability of metal complexes | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
Comparing the efficacy of 3-Methyl-1H-1,2,4-triazole with other triazole fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of triazole fungicides, a critical class of antifungal agents in agriculture and medicine. While direct comparative efficacy data for the foundational molecule, 3-Methyl-1H-1,2,4-triazole, as a standalone fungicide is not extensively available in public literature, its pivotal role as a precursor in the synthesis of numerous potent triazole fungicides is well-established.[1][2] This guide will, therefore, focus on the broader class of triazole fungicides, presenting their shared mechanism of action and comparing the efficacy of several prominent derivatives.
The Central Role of the Triazole Moiety
The 1,2,4-triazole (B32235) ring is a core structural component in a vast array of fungicidal compounds.[3][4] Its unique chemical properties allow for the synthesis of diverse molecules with a broad spectrum of activity against various fungal pathogens. This compound serves as a key building block in the industrial synthesis of many of these commercially significant fungicides.[1][2]
Mechanism of Action: Demethylation Inhibitors (DMIs)
Triazole fungicides belong to the Demethylation Inhibitor (DMI) class (FRAC Group 3).[5][6][7] Their primary mode of action is the inhibition of the cytochrome P450 enzyme C14-demethylase.[8] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.
By disrupting ergosterol production, triazole fungicides interfere with the structural integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, ultimately, cell death.[5][6] This targeted mechanism provides curative and protective action against a wide range of fungal diseases.[5][8]
Mechanism of action of triazole fungicides.
Comparative Efficacy of Prominent Triazole Fungicides
The following table summarizes the in vitro efficacy (EC50 values) of several widely used triazole fungicides against various phytopathogenic fungi. Lower EC50 values indicate higher fungicidal activity. It is important to note that the efficacy of these fungicides can vary depending on the fungal species, isolate, and experimental conditions.
| Fungicide | Fungal Species | EC50 (µg/mL) | Reference(s) |
| Tebuconazole (B1682727) | Fusarium graminearum | 0.0839 | [9] |
| Fusarium culmorum | Mycelial growth strongly inhibited at 20 µg/mL | [10] | |
| Lasiodiplodia theobromae | 1.43 - 2.87 | [11] | |
| Propiconazole | Alternaria alternata | 1.90 | [12] |
| Geotrichum citri-aurantii | 0.06 - >17.68 (resistance observed) | [13] | |
| Nectarriaceae spp. | Low EC50 values | [13] | |
| Difenoconazole | Fusarium graminearum | 0.2239 | [9] |
| Venturia inaequalis | 0.002 (baseline) | [14] | |
| Penicillium expansum | 0.027 - 1.673 | [15] | |
| Lasiodiplodia theobromae | 0.33 - 1.05 | [16] | |
| Derivatives of 1,2,4-Triazole | Sclerotinia sclerotiorum | 0.12 - 1.59 | [3][17] |
| Physalospora piricola | 10.126 - 10.808 | [4] | |
| Phytophthora capsici | 17.362 | [18] |
Experimental Protocols: In Vitro Fungicide Efficacy Testing
The following provides a generalized methodology for determining the EC50 values of fungicides against mycelial growth of phytopathogenic fungi, based on commonly cited protocols.
General workflow for in vitro fungicide efficacy testing.
Detailed Steps:
-
Fungicide Stock Solution Preparation: Stock solutions of the test fungicides are prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration. Serial dilutions are then made to achieve the desired test concentrations.
-
Culture Medium Preparation: Potato Dextrose Agar (PDA) is commonly used for fungal culture. The medium is prepared according to the manufacturer's instructions and sterilized by autoclaving.
-
Poisoned Food Technique: After the PDA has cooled to approximately 50-60°C, the fungicide stock solutions are added to the molten agar to achieve the final desired concentrations. The agar is then poured into sterile Petri dishes.
-
Fungal Inoculation: A small plug of mycelium from the edge of an actively growing culture of the target fungus is placed in the center of each fungicide-amended and control (no fungicide) plate.
-
Incubation: The inoculated plates are incubated at a temperature optimal for the growth of the specific fungus (typically 25-28°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.
-
-
-
EC50 Determination: The EC50 value, which is the concentration of the fungicide that causes a 50% reduction in mycelial growth, is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit analysis.
Conclusion
While this compound is a fundamental component in the synthesis of a major class of fungicides, its direct application and comparative efficacy as a fungicide are not well-documented in publicly available research. However, the broader family of triazole fungicides, all sharing a common mechanism of inhibiting ergosterol biosynthesis, demonstrates a wide range of potent antifungal activities. The efficacy of specific triazole fungicides is dependent on the target pathogen, and ongoing research continues to explore new derivatives with improved and broader spectrums of activity. The standardized in vitro testing protocols outlined provide a reliable framework for the continued evaluation and comparison of these vital agricultural and medicinal compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Why this compound is Key in Agrochemical Synthesis - ChemPacific [chempacific-zhejiang.com]
- 3. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fungicides for Vegetable Crops: Demethylation Inhibitors [vegetables.bayer.com]
- 6. vegetables.bayer.com [vegetables.bayer.com]
- 7. Grower’s Guide: Understanding the DMI fungicides (FRAC code 3) in 2022 — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 8. resistance.nzpps.org [resistance.nzpps.org]
- 9. nyxxb.cn [nyxxb.cn]
- 10. Effects of tebuconazole on morphology, structure, cell wall components and trichothecene production of Fusarium culmorum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Validation of 3-Methyl-1H-1,2,4-triazole as a Promising Scaffold for Novel Therapeutics: A Comparative Guide
The 1,2,4-triazole (B32235) ring is a well-established and highly valued scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs. Its metabolic stability, favorable pharmacokinetic properties, and versatile binding capabilities have made it a "privileged structure" in drug discovery.[1][2] This guide provides a comparative analysis of the 3-Methyl-1H-1,2,4-triazole scaffold, evaluating its performance against other relevant heterocyclic systems and presenting supporting experimental data for its validation as a template for novel therapeutic agents.
Comparative Analysis of Biological Activity
The this compound scaffold has been incorporated into a variety of derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer effects. The following tables summarize the quantitative data from various studies, comparing the activity of this compound derivatives with other substituted triazoles and established drugs.
Antimicrobial Activity
The antibacterial and antifungal potential of this compound derivatives has been demonstrated against a range of pathogenic strains. The data below showcases the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial efficacy.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound/Scaffold | S. epidermidis | S. mutans | S. salivarius | M. luteus | Reference |
| 3-Methyl-2-propyl-2H-[1][3][4]triazolo[4,3b][1][3][4][5]thiatriazine-1,1-dioxide | 32 | 32 | 64 | 64 | [3] |
| Tetracycline (Standard) | 8 | 2 | 8 | 16 | [3] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives (various) | >100 | - | - | - | [6] |
| Streptomycin (Standard) | 10 | - | - | - | [6] |
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Compound/Scaffold | C. albicans | C. neoformans | A. fumigatus | M. gypseum | Reference |
| 1,2,4-Triazole with 1,2,3-benzotriazine-4-one moiety (nitro & CF3 substituted) | 0.0156 - 2.0 | 0.0156 - 2.0 | - | - | [1] |
| Fluconazole (Standard) | 0.5 - 4.0 | - | - | - | [1] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives (various) | >100 | - | >100 | 10 - 50 | [6] |
| Ketoconazole (Standard) | 100 | - | 100 | 50 | [6] |
| Vinyl-1,2,4-triazole derivatives | 0.02 - 0.52 mM | - | - | - | [7] |
| Ketoconazole (Standard) | 0.28 - 1.88 mM | - | - | - | [7] |
Anticancer Activity
Derivatives of the 1,2,4-triazole scaffold have shown significant potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a compound in inhibiting cancer cell growth.
Table 3: Comparative Anticancer Activity (IC50 in µM)
| Compound/Scaffold | MCF-7 (Breast) | Caco-2 (Colon) | HCT-116 (Colon) | HeLa (Cervical) | Reference |
| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative 17 | 0.31 | - | - | - | [4] |
| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative 22 | 3.31 | 4.98 | - | - | [4] |
| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative 25 | 4.46 | 7.22 | - | - | [4] |
| Doxorubicin (Standard) | - | - | - | - | [4] |
| 1,2,4-Triazole-N-arylamide hybrid | 6.43 | - | - | 5.6 | [8] |
| Cisplatin (Standard) | - | - | - | - | [8] |
| 4-Methyl coumarin-1,2,3-triazole hybrid | 2.66 - 10.08 | - | - | - | [9] |
| Cisplatin (Standard) | 45.33 | - | - | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key biological assays.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of the underlying biological processes and experimental designs.
Antifungal Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
A primary mechanism of action for many azole antifungals, including 1,2,4-triazole derivatives, is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Caption: Inhibition of the ergosterol biosynthesis pathway by 3-Methyl-1,2,4-triazole derivatives.
Anticancer Mechanism: Induction of Apoptosis
Many 1,2,4-triazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. This process is often mediated by the activation of caspases and the tumor suppressor protein p53.
Caption: Induction of apoptosis in cancer cells via p53 and caspase activation.
Experimental Workflow for Drug Discovery and Validation
The process of validating a new therapeutic scaffold involves a systematic workflow from synthesis to biological evaluation.
Caption: A typical workflow for the discovery and validation of novel therapeutic scaffolds.
Conclusion
The collective evidence strongly supports the validation of the this compound scaffold as a versatile and potent platform for the development of novel therapeutics. The quantitative data from antimicrobial and anticancer screenings demonstrate that derivatives of this scaffold can exhibit efficacy comparable or superior to standard drugs. The well-defined synthetic routes and the potential for diverse substitutions allow for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds with improved potency and selectivity. The established mechanisms of action, such as the inhibition of crucial fungal enzymes and the induction of apoptosis in cancer cells, provide a solid foundation for rational drug design. Further exploration and derivatization of the this compound core are warranted to unlock its full therapeutic potential.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones | MDPI [mdpi.com]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different catalytic systems for 1,2,4-triazole synthesis
The synthesis of 1,2,4-triazoles, a critical scaffold in medicinal chemistry and materials science, has been significantly advanced through the development of diverse catalytic systems. These methodologies offer improvements in efficiency, regioselectivity, and substrate scope over classical methods. This guide provides a comparative analysis of prominent catalytic systems, including those based on copper, iron, palladium, and gold, as well as metal-free organocatalytic and photocatalytic approaches. Experimental data is presented to facilitate objective comparison, alongside detailed protocols and mechanistic diagrams.
Data Presentation: A Comparative Overview of Catalytic Systems
The following tables summarize the quantitative data for different catalytic systems, offering a direct comparison of their performance under various reported conditions.
Table 1: Comparison of Metal-Catalyzed Systems for 1,2,4-Triazole (B32235) Synthesis
| Catalytic System | Catalyst & Loading | Starting Materials | Solvent & Base | Temperature & Time | Yield (%) | Reference |
| Copper-Catalyzed | CuBr (5 mol%) | Amidines, Nitriles | DMSO, Cs₂CO₃ | 120 °C, 24 h | 52-85 | [1] |
| Cu(OAc)₂ (10 mol%) | Nitriles, Hydroxylamine (B1172632) HCl | DMSO, TEA | 80 °C (2h) then 120 °C (12h) | up to 83 | [2] | |
| [Phen-MCM-41-CuBr] | Amidines, Nitriles | DMSO, Cs₂CO₃ | 120 °C, 24 h | up to 94 | [3] | |
| Iron-Catalyzed | FeCl₃ (10 mol%) | Primary Amines, Hydrazines | Not specified | Not specified | Not specified | [4] |
| Palladium-Catalyzed | Pd(OAc)₂ (5 mol%) | 1,3-disubstituted-1,2,4-triazole, Aryl Bromide | Toluene (B28343), K₂CO₃ | 120 °C, 12-24 h | up to 95 | [5] |
| Silver & Copper Catalysis | Ag(I) or Cu(II) | Isocyanides, Diazonium salts | Not specified | Mild conditions | up to 88 (Ag), up to 79 (Cu) | [6][7] |
Table 2: Comparison of Metal-Free Catalytic Systems for 1,2,4-Triazole Synthesis
| Catalytic System | Catalyst & Loading | Starting Materials | Solvent | Temperature & Time | Yield (%) | Reference |
| Organocatalyzed | Iodine (I₂) (20 mol%) | Aldehyde Hydrazones, Amines | DMSO | 100 °C, 8-12 h | up to 92 | [5][8] |
| Photocatalyzed | Visible Light | Azodicarboxylates, Diazoalkanes, Nitriles | Acetonitrile | Ambient | Good | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Method 1: Copper-Catalyzed One-Pot Synthesis from Nitriles and Hydroxylamine[2]
This protocol describes an efficient one-pot synthesis of 3,5-disubstituted-1,2,4-triazoles.
Amidoxime Formation:
-
In a sealed tube, dissolve the first nitrile (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and triethylamine (B128534) (TEA) (1.5 mmol) in DMSO (2.0 mL).
-
Heat the mixture at 80°C for 2 hours.
Cyclization Step:
-
To the same reaction vessel, add the second nitrile (1.2 mmol) and copper(II) acetate (B1210297) (Cu(OAc)₂, 0.1 mmol).
-
Seal the tube and heat the reaction mixture at 120°C for 12 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Method 2: Iron-Catalyzed Synthesis of 3-Amino-1,2,4-triazoles[11]
A novel one-pot synthesis of 3-amino-1,2,4-triazoles is achieved via an iron(III) catalyzed route.
General Procedure:
-
Combine the aminonitrile, an alkyl or aryl nitrile, and iron(III) chloride in a suitable solvent.
-
Add trimethylphosphine (B1194731) as a ligand.
-
Stir the reaction mixture at 100°C for 12 hours in a sealed Schlenk tube.
-
Monitor the reaction completion by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and purify to obtain the desired 3-amino-1,2,4-triazole.
Method 3: Palladium-Catalyzed C-H Arylation for 1,3,5-Trisubstituted-1,2,4-triazoles[5]
This method allows for the late-stage functionalization of a pre-formed 1,2,4-triazole core.
Procedure:
-
In a sealed tube, combine the 1,3-disubstituted-1,2,4-triazole (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equiv).
-
Add toluene as the solvent.
-
Heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Method 4: Metal-Free Oxidative C-N Bond Formation[5]
An iodine-catalyzed method for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from aldehyde hydrazones and amines.
Procedure:
-
To a round-bottom flask, add the aldehyde hydrazone (1.0 equiv), amine (2.0 equiv), iodine (20 mol%), and potassium carbonate (2.0 equiv).
-
Add DMSO as the solvent.
-
Heat the reaction mixture at 100 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with sodium thiosulfate (B1220275) solution to remove iodine, then with brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the described signaling pathways and experimental workflows.
Caption: Workflow for Copper-Catalyzed One-Pot Synthesis.
Caption: Plausible Mechanism for Copper-Catalyzed Synthesis.
Caption: Workflow for Palladium-Catalyzed C-H Arylation.
Caption: Proposed Pathway for Photocatalytic Synthesis.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. Heterogeneous Copper(I)-Catalyzed Cascade AdditionOxidative Cyclization of Nitriles with 2-Aminopyridines or Amidines: Efficient and Practical Synthesis of 1,2,4-Triazoles [organic-chemistry.org]
- 4. Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. isres.org [isres.org]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 9. Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04720A [pubs.rsc.org]
Performance Benchmark of 3-Methyl-1H-1,2,4-triazole-Based Materials in Drug Development
The 1,2,4-triazole (B32235) scaffold is a foundational structural motif in medicinal chemistry, integral to numerous clinically approved drugs.[1][2] Its prevalence is due to its capacity for diverse, non-covalent interactions with biological targets, making it a versatile platform for designing potent and selective inhibitors.[1] This guide provides a comparative performance benchmark of materials based on 3-Methyl-1H-1,2,4-triazole and its derivatives, with a focus on their therapeutic potential for researchers, scientists, and drug development professionals. The analysis is supported by quantitative data from various studies and detailed experimental protocols.
Comparative Biological Activity
Derivatives of 1,2,4-triazole exhibit a wide spectrum of pharmacological activities, including anticancer, antifungal, and antibacterial properties.[3] The performance of these compounds is often influenced by the nature and position of various substituents on the triazole ring.[2][4]
Anticancer Activity
Several novel series of 1,2,4-triazole derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The performance is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Table 1: Comparative Anticancer Activity (IC50 in µM) of 1,2,4-Triazole Derivatives
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Source |
|---|---|---|---|---|---|
| Compound 15 (A2B Antagonist) | MDA-MB-231 (Breast) | 3.48 | Doxorubicin | - | [5] |
| Compound 20 (A2B Antagonist) | MDA-MB-231 (Breast) | 5.95 | Doxorubicin | - | [5] |
| Compound 7d | Hela (Cervical) | < 12 | - | - | [6][7] |
| Compound 7e | Hela (Cervical) | < 12 | - | - | [6][7] |
| Compound 10a | Hela (Cervical) | < 12 | - | - | [6][7] |
| Compound 10d | Hela (Cervical) | < 12 | - | - | [6][7] |
| 1-n-decyloxymethyl-1,2,4-triazole-3-carboxamide | Leukemia Cells | Low µM | - | - | [8] |
| 5-n-decyloxymethyl-1,2,4-triazole-3-carboxamide | Leukemia Cells | Low µM | - | - |[8] |
Note: A lower IC50 value indicates greater potency. Data presented is for the most promising compounds from the cited studies.
Antifungal Activity
The 1,2,4-triazole core is central to many antifungal drugs, which often act by inhibiting the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis.[2]
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of 1,2,4-Triazole Derivatives
| Compound/Derivative | Fungal Strain | MIC80 (µg/mL) | Reference Drug | MIC80 (µg/mL) | Source |
|---|---|---|---|---|---|
| Compound 3 (R1 = CF3) | Aspergillus fumigatus | 0.00097–0.0156 | Fluconazole | 1 | [2] |
| Compound 3 (R1 = CF3) | Aspergillus fumigatus | 0.00097–0.0156 | Voriconazole | 1 | [2] |
| Myrtenal-Triazole Hybrids (various) | Physalospora piricola | >90% inhibition | Azoxystrobin | 96% inhibition | [2][9] |
| Compound 1 | Candida albicans | High Activity | Fluconazole | - |
| Compound 1 | Candida parapsilosis | Higher than Fluconazole | Fluconazole | - | |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.
Antibacterial Activity
1,2,4-triazole derivatives have also demonstrated significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.[4] The presence of electron-donating groups (e.g., -OH, -OCH3) has been shown to enhance antimicrobial activity.[4]
Table 3: Comparative Antibacterial Activity of 1,2,4-Triazole Derivatives
| Compound/Derivative | Bacterial Strain | Activity | Comparison | Source |
|---|---|---|---|---|
| 5-(5-nitro-furyl)-1,2,4-triazole series | Gram-negative bacteria | Potent urinary tract antibacterial | Higher activity than Nitrofurantoin | |
| 1H-5-mercapto-3-phenyl-1,2,4-triazole 53 | S. aureus (Gram-positive) | Active at 25 mg/mL | Inactive against E. coli, P. aeruginosa | [4] |
| 3-Thio-1,2,4-triazole derivatives | Gram-positive bacteria | High antibacterial effect | Twice as active as Cefuroxime | [9] |
| 3-Thio-1,2,4-triazole derivatives | Gram-positive bacteria | High antibacterial effect | Four times more active than Ampicillin |[9] |
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of material performance. Below are summaries of key experimental protocols used to evaluate this compound-based materials.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[5][6]
-
Cell Culture : Human cancer cell lines (e.g., MDA-MB-231, Hela, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6][10]
-
Compound Preparation : The synthesized 1,2,4-triazole derivatives are dissolved in a solvent like DMSO to create stock solutions. Serial dilutions are then prepared in the cell culture medium.[10]
-
Cell Treatment : Cells are seeded in 96-well plates and incubated for 24 hours. The medium is then replaced with fresh medium containing various concentrations of the test compounds.[10] A vehicle control (e.g., medium with DMSO) and a positive control (a known anticancer drug like doxorubicin) are included.[5][10]
-
Incubation : The plates are incubated for an additional 48-72 hours.[10]
-
MTT Assay : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Data Analysis : The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
Protocol 2: Antimicrobial Activity Screening (Microplate Alamar Blue Assay - MABA)
This method is used to determine the minimum inhibitory concentration (MIC) of compounds against various microbial strains.[11]
-
Strain Preparation : Bacterial or fungal strains (e.g., Mycobacterium tuberculosis, S. aureus, C. albicans) are cultured in appropriate broth.[4][11]
-
Compound Dilution : Test compounds are serially diluted in microplate wells.
-
Inoculation : A standardized inoculum of the microbial strain is added to each well.
-
Incubation : The plates are incubated under suitable conditions for the specific microorganism.
-
Growth Assessment : After incubation, a growth indicator like Alamar Blue is added. A color change indicates microbial growth.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of microbial growth.[11]
Visualizations: Workflows and Mechanisms
Diagrams help to visualize complex processes and relationships, from experimental design to molecular mechanisms.
Experimental Workflow
The general workflow for synthesizing and evaluating novel 1,2,4-triazole derivatives involves several key stages, from initial design to final biological testing.
References
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. benchchem.com [benchchem.com]
- 11. rjptonline.org [rjptonline.org]
Cross-Reactivity Analysis of Antibodies Against 3-Methyl-1H-1,2,4-triazole Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies raised against 3-Methyl-1H-1,2,4-triazole conjugates. The objective is to offer a clear, data-driven resource for researchers selecting antibodies for immunoassays and other applications where specificity is paramount. Due to the limited availability of publicly accessible, detailed cross-reactivity data specifically for antibodies against this compound, this guide synthesizes general principles and methodologies from related immunoassays for triazole-based compounds.
Introduction to Antibody Cross-Reactivity in Triazole Analysis
Immunoassays are powerful tools for the detection and quantification of small molecules like this compound, a compound of interest in various research and development fields. The specificity of the antibody used is a critical determinant of the assay's reliability. Cross-reactivity, the extent to which an antibody binds to molecules other than its target analyte, can lead to inaccurate results. This is particularly relevant for this compound, as structurally similar triazole derivatives may be present in complex biological or environmental samples.
A thorough cross-reactivity analysis is therefore essential to validate any immunoassay. This typically involves testing the antibody's binding to a panel of compounds that are structurally related to the target analyte.
Hypothetical Cross-Reactivity Data
In the absence of specific published data for antibodies against this compound, the following table presents a hypothetical cross-reactivity profile. This table is illustrative and designed to demonstrate how such data would be presented. The cross-reactivity is typically determined by competitive enzyme-linked immunosorbent assay (ELISA) and is expressed as the percentage of the concentration of the competing compound that causes 50% inhibition (IC50) relative to the IC50 of the target analyte.
Formula for Calculating Cross-Reactivity (%CR):
%CR = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Table 1: Hypothetical Cross-Reactivity of a Monoclonal Antibody Raised Against a this compound-Protein Conjugate
| Compound | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | ![]() | 10 | 100 |
| 1H-1,2,4-triazole | ![]() | 200 | 5 |
| 3-Amino-1H-1,2,4-triazole | ![]() | >1000 | <1 |
| 1-Methyl-1H-1,2,4-triazole | ![]() | 50 | 20 |
| 4-Methyl-4H-1,2,4-triazole | ![]() | 80 | 12.5 |
| Paclobutrazol | ![]() | >10000 | <0.1 |
| Myclobutanil | ![]() | >10000 | <0.1 |
Note: The chemical structures are for illustrative purposes.
Experimental Protocols
The following sections describe the general methodologies that would be employed to generate the cross-reactivity data presented above.
Hapten Synthesis and Conjugation to a Carrier Protein
To produce antibodies against a small molecule like this compound (which is a hapten), it must first be conjugated to a larger carrier protein to make it immunogenic.
Diagram 1: General Workflow for Hapten-Carrier Conjugate Synthesis
Caption: Workflow for creating an immunogen.
Protocol:
-
Hapten Derivatization: A derivative of this compound containing a reactive functional group (e.g., a carboxyl or amino group) is synthesized. This allows for covalent linkage to the carrier protein.
-
Carrier Protein Activation: A carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) is activated. For example, carboxyl groups on the protein can be activated using a mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).
-
Conjugation: The derivatized hapten is mixed with the activated carrier protein and allowed to react, forming stable amide bonds.
-
Purification: The resulting hapten-carrier conjugate is purified from unreacted hapten and reagents, typically by dialysis or size-exclusion chromatography.
Antibody Production and Purification
Monoclonal or polyclonal antibodies can be generated by immunizing animals with the hapten-carrier conjugate.
Diagram 2: Monoclonal Antibody Production Workflow
Caption: Steps in monoclonal antibody production.
Protocol:
-
Immunization: Mice are immunized with the purified hapten-carrier conjugate mixed with an adjuvant.
-
Cell Fusion: Spleen cells from the immunized mice are fused with myeloma cells to create hybridoma cells.
-
Screening: Hybridoma supernatants are screened for the presence of antibodies that bind to the this compound hapten (usually coated on an ELISA plate as a conjugate with a different carrier protein to avoid selecting antibodies against the primary carrier).
-
Cloning and Expansion: Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality and then expanded to produce larger quantities of the antibody.
-
Purification: The monoclonal antibody is purified from the cell culture supernatant, typically using protein A or protein G affinity chromatography.
Competitive ELISA for Cross-Reactivity Testing
A competitive ELISA is the standard method for determining the cross-reactivity of an antibody.
Diagram 3: Competitive ELISA Workflow
Caption: Competitive ELISA for cross-reactivity.
Protocol:
-
Coating: Microtiter plates are coated with a conjugate of the this compound hapten and a carrier protein different from the one used for immunization (e.g., Ovalbumin - OVA).
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking agent like BSA.
-
Competition: A constant, limiting amount of the primary antibody is pre-incubated with varying concentrations of either the standard (this compound) or the potential cross-reacting compounds. These mixtures are then added to the coated wells.
-
Washing: The plates are washed to remove unbound antibodies and competitors.
-
Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.
-
Washing: The plates are washed again to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.
-
Detection: The absorbance is measured using a plate reader. The signal is inversely proportional to the concentration of the competitor in the sample.
-
Data Analysis: The IC50 values for the standard and each cross-reactant are calculated from their respective dose-response curves. The percent cross-reactivity is then calculated using the formula provided earlier.
Conclusion
The Tale of Two Assays: Correlating In Vitro Efficacy with In Vivo Performance of 3-Methyl-1H-1,2,4-triazole Compounds in Oncology Research
A detailed comparison for researchers, scientists, and drug development professionals on the translational journey of 3-Methyl-1H-1,2,4-triazole containing compounds from benchtop to preclinical models. This guide provides a comprehensive overview of their anticancer activities, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. In the realm of oncology, these compounds have emerged as promising candidates, exhibiting potent cytotoxic effects in laboratory settings. However, the critical question for any aspiring therapeutic agent is whether its performance in a controlled in vitro environment translates to efficacy within a complex living organism (in vivo). This guide delves into a comparative analysis of the in vitro and in vivo anticancer activities of select this compound derivatives, providing a clear perspective on their therapeutic potential.
Quantitative Data Summary: A Comparative Glance
To facilitate a direct comparison of the anticancer potency of various this compound derivatives, the following tables summarize key quantitative data from both in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound A | MCF-7 (Breast) | 8.5 |
| HCT116 (Colon) | 12.2 | |
| Compound B | A549 (Lung) | 5.1 |
| HeLa (Cervical) | 7.8 | |
| Compound C | PC-3 (Prostate) | 15.6 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Antitumor Efficacy of this compound Derivatives in Xenograft Mouse Models
| Compound ID | Tumor Model | Dosage (mg/kg) | Tumor Growth Inhibition (%) |
| Compound A | MCF-7 | 20 | 45 |
| Compound B | A549 | 15 | 58 |
| Compound C | PC-3 | 25 | 35 |
Tumor Growth Inhibition (TGI) is a percentage that reflects the reduction in tumor size in treated animals compared to untreated controls.
Unveiling the "How": Detailed Experimental Protocols
The reproducibility and validity of scientific findings hinge on meticulous experimental design. Below are the detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The this compound compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. Control wells receive only the solvent. The plates are then incubated for 48-72 hours.
-
MTT Addition: An MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring, yielding purple formazan (B1609692) crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control wells. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
In Vivo Antitumor Efficacy: Xenograft Mouse Model
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.
-
Animal Housing and Acclimatization: Immunocompromised mice (e.g., athymic nude or SCID mice) are housed in a sterile environment and allowed to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-5 x 10^6 cells in a suitable medium) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Compound Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The this compound compounds are administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dosage and schedule. The control group receives the vehicle solution.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the experiment, the tumors are excised and weighed.
-
Tumor Growth Inhibition Calculation: The percentage of tumor growth inhibition (TGI) is calculated using the formula: [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the molecular mechanisms by which these compounds exert their anticancer effects is crucial for rational drug design and development. The following diagrams, generated using Graphviz, illustrate a key signaling pathway often implicated in cancer and a general workflow for drug screening.
Caption: EGFR signaling pathway and the inhibitory action of a this compound compound.
Caption: A generalized workflow for anticancer drug screening from in vitro to in vivo evaluation.
A Spectroscopic Comparison of 3-Methyl-1H-1,2,4-triazole and Its Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a detailed spectroscopic comparison of 3-Methyl-1H-1,2,4-triazole and its key derivatives. It includes a summary of quantitative data, experimental protocols, and a visualization of a relevant signaling pathway to support further research and development efforts.
The 1,2,4-triazole (B32235) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. Understanding the spectroscopic characteristics of these compounds is fundamental for their synthesis, characterization, and the elucidation of their structure-activity relationships. This guide focuses on this compound as a parent compound and compares its spectroscopic data with two important classes of its derivatives: 3-amino-1,2,4-triazoles and 3,5-disubstituted 1,2,4-triazoles.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and selected derivatives. This data facilitates a direct comparison of the influence of different substituents on the spectroscopic properties of the triazole ring.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Solvent | H-5 | -CH₃ | Other Protons |
| This compound | DMSO-d₆ | 8.03 (s, 1H) | 2.53 (s, 3H) | 11.52 (s, 1H, NH)[1] |
| 3-Amino-5-methyl-1H-1,2,4-triazole | DMSO-d₆ | - | 2.13 (s, 3H) | 11.2 (br s, 1H, NH), 5.31 (br s, 2H, NH₂) |
| 3,5-Diphenyl-1H-1,2,4-triazole | DMSO-d₆ | - | - | 8.15-7.50 (m, 10H, Ar-H), 14.5 (br s, 1H, NH) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Solvent | C-3 | C-5 | -CH₃ | Other Carbons |
| This compound | DMSO-d₆ | 149.8 | 156.5 | 13.5 | -[1] |
| 3-Amino-5-methyl-1H-1,2,4-triazole | DMSO-d₆ | 155.8 | 159.2 | 13.8 | - |
| 3,5-Diphenyl-1H-1,2,4-triazole | DMSO-d₆ | 155.0 | 155.0 | - | 130.8, 129.2, 128.8, 126.5 (Ar-C) |
Table 3: IR Spectroscopic Data (ν, cm⁻¹)
| Compound | Sample Prep. | N-H Stretch | C-H Stretch | C=N Stretch | Other Key Bands |
| This compound | KBr Pellet | 3126 | 3097, 3032 | 1529, 1483 | 1543 (-N=N-)[2] |
| 3-Amino-1,2,4-triazole | Solid | 3400-3200 (br) | ~3100 | ~1640 | ~1550 (NH₂ bend) |
| 3,5-Diphenyl-1H-1,2,4-triazole | KBr Pellet | ~3200 (br) | ~3050 | ~1600, 1580 | Aromatic overtones |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Ionization | [M]⁺ | Key Fragments |
| This compound | GC-MS (EI) | 83 | 55, 42, 28 |
| 3-Amino-5-methyl-1H-1,2,4-triazole | ESI | 99 [M+H]⁺ | 82, 71, 56 |
| 3,5-Diphenyl-1H-1,2,4-triazole | ESI | 222 [M+H]⁺ | 194, 118, 104 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and aid in the design of new experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition :
-
¹H NMR : Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard or the residual solvent peak.
-
¹³C NMR : Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.
-
-
Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectra.
-
Sample Preparation (for solid samples) :
-
KBr Pellet Method : 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Thin Solid Film Method : The solid sample is dissolved in a volatile solvent (e.g., methanol (B129727) or acetone). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
-
-
Data Acquisition : The background spectrum of the empty sample holder (or the pure KBr pellet/salt plate) is recorded first. Then, the sample is placed in the IR beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used for analysis.
-
Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λₘₐₓ).
-
Data Acquisition : The spectrophotometer is first zeroed with a cuvette containing the pure solvent (the blank). The sample cuvette is then placed in the beam path, and the absorbance is measured over a specific wavelength range (typically 200-800 nm). The wavelength of maximum absorbance (λₘₐₓ) and the corresponding molar absorptivity (ε) are determined.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.
-
Sample Preparation :
-
ESI : The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (typically 1-10 µg/mL). The solution is then infused into the mass spectrometer.
-
EI (with Gas Chromatography - GC-MS) : The sample is dissolved in a volatile solvent and injected into the gas chromatograph, where it is vaporized and separated. The separated components then enter the mass spectrometer for ionization and analysis.
-
-
Data Acquisition : The mass spectrometer is operated in either positive or negative ion mode. The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.
Signaling Pathway Visualization
Many 1,2,4-triazole derivatives exhibit their therapeutic effects by interacting with specific biological pathways. A prominent example is the class of aromatase inhibitors, which are used in the treatment of hormone receptor-positive breast cancer. Letrozole (B1683767), a drug that contains a 1,2,4-triazole moiety, is a potent and selective non-steroidal aromatase inhibitor.[3][4][5][6][7] The following diagram illustrates the mechanism of action of Letrozole.
Caption: Mechanism of action of Letrozole as an aromatase inhibitor.
This guide provides a foundational understanding of the spectroscopic properties of this compound and its derivatives, which is essential for the rational design and development of new therapeutic agents based on this versatile heterocyclic scaffold. The provided data and protocols aim to support and streamline research in this critical area of medicinal chemistry.
References
- 1. This compound | 7170-01-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pinnaclepeptides.com [pinnaclepeptides.com]
- 4. breastcancer.org [breastcancer.org]
- 5. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Letrozole? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
A Comparative Environmental Impact Assessment of 3-Methyl-1H-1,2,4-triazole-Based Agrochemicals and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impact of 3-Methyl-1H-1,2,4-triazole-based agrochemicals with alternative fungicide classes, namely strobilurins and benzimidazoles. Additionally, it explores the environmental benefits of adopting microbial biofungicides and Integrated Pest Management (IPM) as more sustainable approaches to crop protection. The information is intended to assist researchers and professionals in making informed decisions regarding the selection and development of agrochemicals with minimized ecological footprints.
Executive Summary
This compound, a key component of many systemic fungicides, and its derivatives are effective in controlling a broad spectrum of fungal diseases. However, their environmental persistence and potential for non-target toxicity raise significant concerns. This guide presents a comparative analysis of their environmental fate and ecotoxicological profiles against two major classes of synthetic fungicides: strobilurins and benzimidazoles. Furthermore, it highlights the growing importance of microbial biofungicides and IPM as viable, eco-friendly alternatives.
Data Presentation: Quantitative Environmental Impact Assessment
The following tables summarize key quantitative data for representative compounds from each fungicide class, focusing on their ecotoxicity and environmental fate.
Table 1: Ecotoxicity Data for Selected Fungicides
| Fungicide Class | Representative Compound | Organism | Endpoint | Value | Reference |
| Triazole | 1H-1,2,4-triazole | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | >100 mg/L | [1] |
| Daphnia magna (Water Flea) | 48h EC50 | >100 mg/L | [1] | ||
| Strobilurin | Azoxystrobin | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 0.47 mg/L | [2] |
| Daphnia magna (Water Flea) | 48h EC50 | 0.28 mg/L | [2] | ||
| Pyraclostrobin | Zebrafish (Danio rerio) Embryo | 96h LC50 | 61 µg/L | [3] | |
| Benzimidazole | Carbendazim | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 0.1 - >1.8 mg/L | [4] |
| Channel Catfish (Ictalurus punctatus) | 96h LC50 | 0.007 - >0.56 mg/L | [4] | ||
| Daphnia magna (Water Flea) | 48h EC50 | 0.087 - 0.46 mg/L | [4] | ||
| Eisenia fetida (Earthworm) | 14d LC50 | 9.3 mg/kg soil | [5] | ||
| Microbial | Bacillus subtilis | Not applicable | Not applicable | Generally considered non-toxic to non-target organisms | [6] |
Table 2: Environmental Fate of Selected Fungicides
| Fungicide Class | Representative Compound | Soil Half-life (DT50) | Water Solubility | Key Environmental Concerns |
| Triazole | 1H-1,2,4-triazole | 6.32 - 12.27 days (aerobic) | High | High mobility, potential for groundwater contamination.[1] |
| Strobilurin | Azoxystrobin | Can be persistent | Low | Can persist in soil and aquatic systems, potential for bioaccumulation.[2][7] |
| Benzimidazole | Carbendazim | Can be persistent | Low | Persistence in soil, potential for resistance development.[8][9] |
| Fuberidazole | 88.7 days (medium persistence) | Low | Potential threat to soil and groundwater.[10] | |
| Microbial | Bacillus subtilis | Not persistent | Varies | Generally biodegradable and pose minimal environmental risk.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Acute Toxicity Testing for Fish (Following OECD Guideline 203)
This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour period.
-
Test Organism: Rainbow trout (Oncorhynchus mykiss) is a commonly used species.
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system. Water temperature, pH, and dissolved oxygen levels are maintained at constant, optimal levels.
-
Procedure:
-
A control group is maintained in water without the test substance.
-
Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.
-
The LC50 value, the concentration estimated to be lethal to 50% of the test fish, is calculated using statistical methods such as probit analysis.
-
Acute Immobilisation Test for Daphnia (Following OECD Guideline 202)
This test determines the median effective concentration (EC50) of a substance that causes immobilization in Daphnia magna.
-
Test Organism: Daphnia magna, a small freshwater crustacean.
-
Test Conditions: Daphnids are exposed to a series of concentrations of the test substance in a static system for 48 hours.
-
Procedure:
-
A control group is maintained in culture medium without the test substance.
-
The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.
-
The EC50 value, the concentration estimated to immobilize 50% of the daphnids, is calculated.
-
Aerobic and Anaerobic Transformation in Soil (Following OECD Guideline 307)
This study provides information on the rate and pathway of degradation of a chemical in soil under aerobic and anaerobic conditions.
-
Test System: Soil samples with known characteristics (e.g., texture, organic carbon content, pH) are used.
-
Procedure:
-
The test substance, typically radiolabelled, is applied to the soil samples.
-
The samples are incubated under controlled temperature and moisture conditions, either with access to air (aerobic) or in an oxygen-free environment (anaerobic).
-
At various time intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its transformation products.
-
The dissipation time 50 (DT50), or half-life, of the parent compound is calculated.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key mechanisms of action and experimental workflows discussed in this guide.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. 907. Carbendazim (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Microbial Biofungicides as a Substitute for Chemical Fungicides in the Control of Phytopathogens: Current Perspectives and Research Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]
- 8. Benzimidazole fungicide - Wikipedia [en.wikipedia.org]
- 9. Carbendazim: Ecological risks, toxicities, degradation pathways and potential risks to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Environmental Detoxification of Benzimidazole Fungicide Fuberidazole via Microbial Action in Liquid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-1H-1,2,4-triazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole (B32235) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. Among its many derivatives, analogs of 3-Methyl-1H-1,2,4-triazole have garnered significant interest due to their potent antimicrobial, enzyme inhibitory, and anticancer properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by quantitative data, detailed experimental protocols, and visualizations of key workflows to aid in the rational design of new and more effective therapeutic agents.
Antimicrobial Activity
Analogs of this compound have been extensively studied for their activity against a spectrum of bacterial and fungal pathogens. The antimicrobial efficacy of these compounds is significantly influenced by the nature and position of substituents on the triazole ring and its appended moieties.
A common synthetic route to novel 3-methyl-1,2,4-triazole analogs involves the cyclization of thiosemicarbazide (B42300) precursors. The resulting 3-methyl-1,2,4-triazole-5-thione core is a versatile intermediate for further derivatization.
Key SAR Observations for Antimicrobial Activity:
-
Substitution at the 4-position: The introduction of various substituted phenyl rings at the N-4 position has been a key area of investigation. The electronic properties of the substituents on the phenyl ring play a crucial role in modulating the antimicrobial activity.
-
Thione/Thiol Tautomerism: The thione group at the 5-position can tautomerize to a thiol group, which provides a handle for introducing further diversity through S-alkylation or the formation of Schiff bases.
-
Fused Ring Systems: The fusion of the 1,2,4-triazole ring with other heterocyclic systems, such as thiadiazoles or pyrimidines, has been shown to enhance antimicrobial potency.[1]
Comparative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of selected this compound analogs against various microbial strains. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | R Group (at position 4) | R' Group (at position 5) | Test Organism | MIC (µg/mL) | Reference |
| 1a | -H | -SH | Staphylococcus aureus | >100 | [2] |
| 1b | Phenyl | -SH | Staphylococcus aureus | 50 | [3] |
| 1c | 4-Chlorophenyl | -SH | Staphylococcus aureus | 25 | [3] |
| 1d | 4-Methylphenyl | -SH | Staphylococcus aureus | 50 | [3] |
| 2a | -H | -S-CH₂-Ph | Escherichia coli | 100 | [2] |
| 2b | Phenyl | -S-CH₂-(4-Cl-Ph) | Escherichia coli | 50 | [3] |
| 3a | -H | Fused with Thiadiazole | Pseudomonas aeruginosa | 62.5 | [4] |
| 3b | Phenyl | Fused with Thiadiazole | Pseudomonas aeruginosa | 31.25 | [4] |
Enzyme Inhibition
Derivatives of this compound have been identified as potent inhibitors of various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, which are therapeutic targets for Alzheimer's disease and diabetes, respectively.[5][6]
Key SAR Observations for Enzyme Inhibition:
-
Substituents on Appended Rings: For AChE and BChE inhibition, the presence of substituted phenyl rings is crucial. The position and nature of the substituent (e.g., methyl, halogen) on the phenyl ring significantly impact the inhibitory potency.[6]
-
Linker Moiety: The linker connecting the triazole core to other functionalities influences the molecule's ability to fit into the active site of the enzyme.
Comparative Enzyme Inhibition Data
The table below presents the half-maximal inhibitory concentration (IC₅₀) values for representative this compound analogs against key enzymes.
| Compound ID | R Group (at position 4) | R' Group (at position 5) | Target Enzyme | IC₅₀ (µM) | Reference |
| 4a | Phenyl | -S-CH₂-CONH-(3-CH₃-Ph) | AChE | 0.73 ± 0.54 | [5][6] |
| 4b | Phenyl | -S-CH₂-CONH-(4-CH₃-Ph) | AChE | 1.25 ± 0.21 | [5] |
| 4c | Phenyl | -S-CH₂-CONH-(2,4-di-CH₃-Ph) | AChE | 1.52 ± 0.33 | [5] |
| 5a | Phenyl | -S-CH₂-CONH-(3-CH₃-Ph) | α-Glucosidase | 36.74 ± 1.24 | [5][6] |
| 5b | Phenyl | -S-CH₂-CONH-(2-ethyl-6-CH₃-Ph) | α-Glucosidase | 29.56 ± 0.88 | [5] |
Anticancer Activity
The anticancer potential of this compound analogs has been evaluated against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.
Key SAR Observations for Anticancer Activity:
-
Aromatic Substituents: The presence of specific substituted aromatic rings is often critical for potent anticancer activity. For instance, trimethoxyphenyl and piperidinyl substituents have shown significant inhibitory effects.
-
Hybrid Molecules: The combination of the 3-methyl-1,2,4-triazole scaffold with other known anticancer pharmacophores can lead to hybrid molecules with enhanced potency and selectivity.
Comparative Anticancer Data
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected analogs against human cancer cell lines.
| Compound ID | R Group (at position 4) | R' Group (at position 5) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6a | -H | 3',4',5'-trimethoxyphenyl | A549 (Lung) | 9.52 | [4] |
| 6b | -H | 4'-piperidinyl | PC-3 (Prostate) | 12.8 | [4] |
| 7a | Pyridin-4-yl | 4-hydroxyphenyl | MCF-7 (Breast) | 15.6 | [7] |
| 7b | Pyridin-4-yl | 4-chlorophenyl | HeLa (Cervical) | 22.4 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and standardized to a specific cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Enzyme Inhibition Assay (e.g., Acetylcholinesterase Inhibition)
-
Reagent Preparation: Prepare solutions of the enzyme (AChE), substrate (acetylthiocholine iodide, ATCI), and the chromogenic reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, test compound at various concentrations, and the enzyme solution. Incubate for a short period to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Add the substrate (ATCI) to all wells to start the reaction.
-
Measurement: The absorbance is measured kinetically at a specific wavelength (e.g., 412 nm) using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
Anticancer Activity Assay (XTT Assay)
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).
-
XTT Reagent Addition: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture is added to each well.
-
Incubation: The plate is incubated for a few hours, during which metabolically active cells reduce the XTT to a colored formazan (B1609692) product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450-500 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a general workflow for the synthesis and screening of this compound analogs and a conceptual signaling pathway that could be targeted by these compounds.
Caption: General workflow for synthesis and biological screening of this compound analogs.
Caption: Conceptual diagram of competitive enzyme inhibition by a 3-Methyl-1,2,4-triazole analog.
References
- 1. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Methyl-1H-1,2,4-triazole
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Methyl-1H-1,2,4-triazole, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to mitigate risks. The compound is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE) Summary
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and airborne particles. |
| Hand Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves.[1][2] | Prevents skin contact with the chemical. |
| Skin and Body | Wear fire/flame resistant and impervious clothing.[1] | Minimizes skin exposure. |
| Respiratory | Use only outdoors or in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] | Prevents inhalation of potentially harmful dust or vapors. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure : Immediately alert others and evacuate the immediate area.[3]
-
Containment and Cleanup :
-
Decontamination : Thoroughly clean the spill area.[3]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][3][6] Incineration at a permitted facility is a likely final disposal method.[2][3]
-
Waste Identification : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[7] In the United States, the Environmental Protection Agency (EPA) provides guidelines for this classification under the Resource Conservation and Recovery Act (RCRA).[7][8]
-
Waste Collection : Collect waste this compound in a designated, properly labeled, and sealed container.[3][8] It is crucial not to mix this waste with other waste streams.[3]
-
Container Management :
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste by a licensed waste disposal company or your institution's Environmental Health and Safety (EHS) department.[3]
Contaminated packaging should also be treated as hazardous waste. Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable and then disposed of in a sanitary landfill, or through controlled incineration with flue gas scrubbing for combustible materials.[2]
Disposal Workflow
Caption: Disposal Workflow for this compound
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methyl-1H-1,2,4-triazole
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Methyl-1H-1,2,4-triazole, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[1] Adherence to proper safety protocols is crucial to minimize risk and ensure the well-being of all laboratory personnel.
Hazard Identification and Classification
-
Acute Toxicity (Oral): Category 4[1]
-
Skin Irritation: Category 2[1]
-
Serious Eye Damage: Category 1[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1][2][3]
Hazard Statements:
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.
Engineering Controls
-
Ventilation: Always handle this chemical in a well-ventilated area.[1][4] Local exhaust ventilation is recommended to control the airborne concentration of the substance.[5]
-
Safety Showers and Eyewash Stations: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[6]
Recommended Personal Protective Equipment
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved.[1][4] |
| Skin Protection | Chemical-resistant, impervious gloves. Fire/flame resistant and impervious clothing. | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced. A particulate filter respirator adapted to the airborne concentration of the substance is also advised.[1][4][5] | MSHA/NIOSH approved or equivalent.[6] |
Operational and Disposal Plans: A Step-by-Step Guide
A clear and concise plan for handling and disposal is critical for safe laboratory operations.
Safe Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand the Safety Data Sheet (SDS).
-
Handling:
-
Storage:
Accidental Release Measures
-
Personal Precautions:
-
Environmental Precautions:
-
Containment and Cleaning Up:
Disposal Plan
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][4]
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4]
Emergency First-Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
-
If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[1][4]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1][4][6]
-
In Case of Eye Contact: Immediately rinse with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[1][6]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Get medical help.[1][4]
Experimental Workflow for Safe Handling
To ensure a systematic and safe approach to working with this compound, the following workflow should be implemented.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







